D-AP4
Description
Properties
IUPAC Name |
(2R)-2-amino-4-phosphonobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOQBQRIEWHWBT-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CP(=O)(O)O)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78739-01-2 | |
| Record name | 2-Amino-4-phosphonobutyric acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078739012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27J5G57JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of D-AP4 on Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-2-amino-4-phosphonobutanoic acid (D-AP4) is a structural analog of the neurotransmitter glutamate. As a pharmacological tool, it has been instrumental in delineating the complex landscape of glutamate receptor function. This technical guide provides a comprehensive overview of the mechanism of action of this compound on various glutamate receptor subtypes, with a particular focus on its interactions with N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and group III metabotropic glutamate receptors (mGluRs). This document summarizes key quantitative data, details common experimental protocols for studying its effects, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and Glutamate Receptors
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its actions are mediated by a diverse family of ionotropic and metabotropic receptors. Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels, including NMDA, AMPA, and kainate receptors, which are responsible for fast synaptic transmission. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic activity and neuronal excitability over a slower time course.
This compound and its stereoisomer, L-AP4, are phosphono-analogues of glutamate. While L-AP4 is a potent and selective agonist for group III mGluRs, this compound exhibits a more complex pharmacological profile. It is primarily characterized as a broad-spectrum NMDA receptor antagonist, with additional, lower-potency effects on AMPA receptors and group III mGluRs. Understanding the nuanced actions of this compound is crucial for the precise interpretation of experimental results in neuroscience research.
Mechanism of Action at NMDA Receptors
The primary and most well-characterized action of this compound is its antagonism of NMDA receptors.[1] NMDA receptors are unique ionotropic receptors that require the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Their ion channel is also subject to a voltage-dependent block by magnesium ions.
This compound is considered a broad-spectrum NMDA receptor antagonist, although the precise nature of this antagonism is multifaceted. Interestingly, studies using the racemic mixture (DL-AP4) have shown that it can also act as a partial co-agonist at the glycine binding site of the NMDA receptor, with an EC50 of 25 μM in the presence of NMDA.[2] This suggests a complex interaction where this compound may have opposing effects at different sites on the NMDA receptor complex. At higher concentrations, its antagonist effects are likely to dominate.
Signaling and Functional Consequences
By blocking NMDA receptors, this compound inhibits the influx of Ca²⁺ into the postsynaptic neuron, a critical step in many forms of synaptic plasticity, such as long-term potentiation (LTP). This blockade of Ca²⁺ influx is also the basis for the neuroprotective effects of NMDA receptor antagonists in models of excitotoxicity.
Mechanism of Action at AMPA Receptors
This compound has a much lower affinity for AMPA receptors compared to NMDA receptors. Its primary reported action is the inhibition of AMPA receptor-mediated responses at high concentrations. Specifically, this compound has been shown to inhibit AMPA receptor-stimulated cobalt influx in cultured cerebellar granule cells with an IC50 value of ≥ 100 μM.[1] This suggests that this compound is a weak antagonist at AMPA receptors.
Signaling and Functional Consequences
The antagonism of AMPA receptors by this compound would lead to a reduction in fast excitatory postsynaptic currents (EPSCs), thereby dampening overall excitatory neurotransmission. However, given the high concentration required, this effect is likely to be observed only in experimental conditions where this compound is applied at supramaximal concentrations for its other targets.
Mechanism of Action at Group III Metabotropic Glutamate Receptors
The stereoisomer of this compound, L-AP4, is a potent and selective agonist for group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors are typically located on presynaptic terminals and act as autoreceptors to inhibit neurotransmitter release.
This compound is significantly less potent at these receptors. Studies comparing the isomers have shown that L-AP4 is approximately 15 times more active than this compound in inhibiting the binding of radiolabeled DL-AP4 to brain membranes.[3] This indicates that while this compound may have some agonist activity at group III mGluRs, it is substantially weaker than its L-isomer.
Canonical Signaling Pathway
The activation of group III mGluRs by an agonist leads to the activation of an associated inhibitory G-protein (Gi/o). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] A downstream consequence of Gi/o activation is the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from the presynaptic terminal.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its related isomers at various glutamate receptors. There is a notable scarcity of specific binding affinity (Ki) and potency (IC50/EC50) values for the D-isomer in the literature, with most studies focusing on the more potent L-isomer or the racemic mixture.
Table 1: Binding Affinity and Potency of AP4 Isomers at Glutamate Receptors
| Ligand | Receptor Target | Assay Type | Value | Species | Reference |
| This compound | AMPA Receptor | Cobalt Influx Inhibition | IC50 ≥ 100 µM | Rat | |
| This compound | Group III mGluRs | Competitive Binding | ~15x weaker than L-AP4 | Rat | |
| DL-AP4 | Glutamate Binding Sites | Competitive Inhibition | Apparent Kd = 66 µM | Locust | |
| DL-AP4 | Glutamate-sensitive sites | Saturation Binding | K_D = 1.26 µM | Rat | |
| DL-AP4 | NMDA Receptor (Glycine site) | Electrophysiology (Co-agonist) | EC50 = 25 µM | Rat | |
| L-AP4 | mGluR4 | Functional Assay | EC50 = 0.1 - 0.13 µM | Human/Rat | |
| L-AP4 | mGluR8 | Functional Assay | EC50 = 0.29 µM | Human/Rat | |
| L-AP4 | mGluR6 | Functional Assay | EC50 = 1.0 - 2.4 µM | Human/Rat | |
| L-AP4 | mGluR7 | Functional Assay | EC50 = 249 - 337 µM | Human/Rat |
Experimental Protocols
The characterization of this compound's effects on glutamate receptors typically involves two primary methodologies: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay (Competitive Inhibition)
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for glutamate receptors by measuring its ability to displace a known radioligand.
Objective: To determine the inhibition constant (Ki) of this compound at a specific glutamate receptor subtype.
Materials:
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Membrane Preparation: Synaptic membranes prepared from rat brain tissue or from cell lines expressing the specific glutamate receptor subtype of interest.
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Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site).
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Unlabeled Ligand: this compound and a known reference compound for determining non-specific binding.
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and ice-cold wash buffer.
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Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/B or GF/C), and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
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Total Binding: Assay buffer, membrane preparation, and radioligand.
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Non-specific Binding (NSB): A saturating concentration of an unlabeled reference ligand, membrane preparation, and radioligand.
-
This compound Competition: A range of concentrations of this compound, membrane preparation, and radioligand. The radioligand concentration is typically fixed at or near its Kd value.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a general method for assessing the functional effects of this compound on glutamate receptor-mediated currents in neurons.
Objective: To measure the effect of this compound on NMDA or AMPA receptor-mediated postsynaptic currents.
Materials:
-
Cell Preparation: Cultured neurons or acute brain slices.
-
Solutions: Artificial cerebrospinal fluid (aCSF) for brain slices or extracellular solution for cultured cells, and an intracellular solution for the patch pipette.
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Pharmacological Agents: this compound, specific agonists for the receptor of interest (e.g., NMDA, AMPA), and antagonists for other receptors to isolate the current of interest (e.g., picrotoxin for GABA-A receptors, tetrodotoxin to block action potentials).
-
Equipment: Electrophysiology rig including a microscope, micromanipulators, amplifier, digitizer, and data acquisition software.
Procedure:
-
Preparation: Place the brain slice or cultured neuron dish in the recording chamber and perfuse with oxygenated aCSF or extracellular solution.
-
Patching: Under visual guidance, approach a neuron with a glass micropipette filled with intracellular solution. Form a high-resistance (giga-ohm) seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
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Recording:
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Voltage-clamp the neuron at a specific holding potential (e.g., -70 mV to record AMPA currents, or +40 mV to relieve the Mg²⁺ block and record NMDA currents).
-
Establish a baseline recording of synaptic currents, which can be spontaneous (mEPSCs) or evoked by electrical stimulation of afferent fibers.
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-
Drug Application:
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Apply a specific agonist (e.g., NMDA) to elicit a baseline current.
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Perfuse the chamber with a solution containing this compound at the desired concentration and record the changes in the agonist-evoked current.
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Perform a washout by perfusing with the drug-free solution to check for reversibility of the effect.
-
-
Data Analysis:
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Measure the amplitude, frequency, and kinetics of the recorded currents before, during, and after the application of this compound.
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Calculate the percentage of inhibition or potentiation of the current by this compound.
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Construct a dose-response curve by applying multiple concentrations of this compound to determine its IC50 or EC50.
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Conclusion
This compound is a versatile pharmacological agent with a complex profile of action at glutamate receptors. Its primary role as a broad-spectrum NMDA receptor antagonist is well-established, though its potential co-agonist activity at the glycine site adds a layer of complexity. Its effects on AMPA and group III metabotropic glutamate receptors are of significantly lower potency, with the L-isomer, L-AP4, being the preferred tool for studying group III mGluR function. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations and to accurately interpret the resulting data within the broader context of glutamate neurotransmission.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct effects of metabotropic glutamate receptor compounds on native and recombinant N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the binding of DL-[3H]-2-amino-4-phosphonobutyrate to L-glutamate-sensitive sites on rat brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of D-AP4 in Synaptic Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2-Amino-4-phosphonobutyric acid (D-AP4), a structural analog of the neurotransmitter glutamate, holds a unique and somewhat paradoxical position in the study of synaptic transmission. While primarily classified as a broad-spectrum antagonist of N-methyl-D-aspartate (NMDA) receptors, its stereoisomer, L-2-amino-4-phosphonobutyric acid (L-AP4), is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs). This duality makes the AP4 family of compounds indispensable tools for dissecting the intricate mechanisms of synaptic communication, particularly in the realm of presynaptic inhibition. This technical guide provides an in-depth exploration of this compound's role, with a significant focus on the actions of its more widely studied L-isomer, in synaptic transmission studies.
Core Functions and Mechanisms of Action
This compound and its enantiomer, L-AP4, exert their influence on synaptic transmission through distinct molecular targets.
This compound as an NMDA Receptor Antagonist: this compound acts as a competitive antagonist at the glutamate binding site of NMDA receptors.[1] By blocking the action of glutamate, this compound can inhibit the influx of Ca²⁺ through the NMDA receptor channel, a critical process for the induction of many forms of synaptic plasticity. While it is a broad-spectrum antagonist, its potency is generally lower than other more selective NMDA receptor antagonists.
L-AP4 as a Group III mGluR Agonist: L-AP4 is a highly selective agonist for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly located on presynaptic terminals and function as autoreceptors or heteroreceptors to modulate neurotransmitter release. Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects that curtail the release of neurotransmitters such as glutamate and GABA.[2][3] This presynaptic inhibition is a key mechanism for regulating the strength of synaptic connections.
Quantitative Data on Receptor Activity and Synaptic Modulation
The following tables summarize the quantitative data regarding the affinity and efficacy of this compound and L-AP4 at their respective receptors, as well as the functional consequences on synaptic transmission.
| Compound | Receptor Target | Action | Potency (IC₅₀/EC₅₀/Kᵢ) | Reference |
| This compound | NMDA Receptor | Antagonist | IC₅₀ ≥ 100 μM (for inhibition of AMPA receptor-stimulated ⁵⁷Co²⁺ influx, indicative of broad excitatory amino acid receptor antagonism) | [1] |
| L-AP4 | mGluR4 | Agonist | EC₅₀ = 0.13 μM | [3] |
| mGluR6 | Agonist | EC₅₀ = 1.0 μM | ||
| mGluR7 | Agonist | EC₅₀ = 249 μM | ||
| mGluR8 | Agonist | EC₅₀ = 0.29 μM |
| Experimental Model | Compound & Concentration | Effect on Synaptic Transmission | Quantitative Measurement | Reference |
| Cultured Olfactory Bulb Neurons | L-AP4 (30 μM) | Inhibition of high-threshold calcium currents | 23.6 ± 9.1% reduction | |
| Cultured Hypothalamic Neurons | L-AP4 (100 μM) | Reduction in the frequency of spontaneous GABA-mediated EPSCs | 30 ± 4% mean reduction | |
| Rat Thalamus (in vivo) | L-AP4 | Reduction of GABAergic synaptic inhibition | Not specified |
Signaling Pathways and Experimental Workflows
Visualizing the molecular cascades and experimental procedures is crucial for understanding the application of this compound and its isomers in research.
Signaling Pathway of L-AP4 at Presynaptic Group III mGluRs
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antagonism of the presumed presynaptic action of L-AP4 on GABAergic transmission in the ventrobasal thalamus by the novel mGluR antagonist MPPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of D-AP4 on Long-Term Potentiation Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-term potentiation (LTP), a persistent strengthening of synapses, is a fundamental cellular mechanism underlying learning and memory. The modulation of LTP induction is a critical area of research for understanding cognitive processes and developing novel therapeutics for neurological disorders. D-2-amino-4-phosphonobutanoic acid (D-AP4) is a selective agonist for group III metabotropic glutamate receptors (mGluRs), which are key players in regulating synaptic plasticity. This technical guide provides an in-depth analysis of the effect of this compound on LTP induction, summarizing quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.
Introduction
This compound and its L-enantiomer, L-AP4, are invaluable pharmacological tools for dissecting the role of group III mGluRs in synaptic function. These receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly located presynaptically at glutamatergic synapses.[1] Their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels, a crucial second messenger for many forms of LTP.[1][2] This guide explores the inhibitory effects of this compound on LTP induction across different hippocampal pathways and provides the necessary technical details for researchers to investigate this phenomenon further.
Quantitative Data Summary
The following table summarizes the quantitative effects of AP4 (D- or L-isoform) on LTP induction in various hippocampal regions as reported in the literature.
| Compound | Brain Region/Pathway | Animal Model | Concentration | Effect on LTP | Reference |
| L-AP4 | CA1 | Rat (12-week-old) | 40 mM/5 µl (i.c.v.) | Significant reduction in LTP amplitude | [3] |
| L-AP4 | CA1 | Rat (12-week-old) | 80 mM/5 µl (i.c.v.) | Significant reduction in LTP amplitude | [3] |
| L-AP4 | Dentate Gyrus (DG) | Rat (12-week-old) | 80 mM/5 µl (i.c.v.) | Significant reduction in LTP amplitude | |
| L-AP4 | Mossy Fiber-CA3 | Rat | 20 μM | Depression of NMDAR-EPSCs by 29% |
Experimental Protocols
Preparation of Acute Hippocampal Slices
A standard and reproducible method for preparing acute hippocampal slices is crucial for reliable LTP experiments.
Materials:
-
Rodent (rat or mouse)
-
Ice-cold artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂. aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Vibrating microtome (vibratome)
-
Recovery chamber with carbogenated aCSF at 32-34°C
-
Recording chamber for electrophysiology rig
Procedure:
-
Anesthetize the animal and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold, carbogenated aCSF.
-
Isolate the hippocampus.
-
Cut transverse hippocampal slices (typically 300-400 µm thick) using a vibratome in ice-cold aCSF.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF and allow them to recover for at least 1 hour at 32-34°C before recording.
Electrophysiological Recording of LTP
Field excitatory postsynaptic potentials (fEPSPs) are typically recorded in the stratum radiatum of the CA1 region of the hippocampus.
Equipment:
-
Upright microscope with differential interference contrast (DIC) optics
-
Micromanipulators
-
Glass microelectrodes (filled with aCSF, resistance 1-5 MΩ)
-
Stimulating electrode (e.g., bipolar tungsten electrode)
-
Amplifier, digitizer, and data acquisition software
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber, which is continuously perfused with carbogenated aCSF at 28-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region.
-
Position the recording electrode in the stratum radiatum of CA1 to record fEPSPs.
-
Baseline Recording: Deliver single baseline stimuli (e.g., 0.05 Hz) to establish a stable baseline fEPSP response for at least 20-30 minutes. The stimulus intensity should be set to elicit a response that is 30-50% of the maximum spike-free response.
-
Drug Application: To study the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound for a predetermined period (e.g., 20-30 minutes) before LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is a theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz).
-
Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP. The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope relative to the pre-induction baseline.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Group III mGluR Activation
Activation of presynaptic group III mGluRs by this compound initiates a signaling cascade that ultimately inhibits neurotransmitter release, thereby affecting LTP induction. The following diagram illustrates this pathway.
Caption: this compound activation of presynaptic Group III mGluRs.
Experimental Workflow for Studying this compound's Effect on LTP
The following diagram outlines the logical flow of an experiment designed to investigate the impact of this compound on LTP induction.
Caption: Experimental workflow for LTP with this compound.
Conclusion
This compound serves as a potent tool for modulating LTP through the activation of group III metabotropic glutamate receptors. The inhibitory effect of this compound on LTP induction is primarily mediated by the presynaptic suppression of glutamate release via the inhibition of the adenylyl cyclase/cAMP pathway and voltage-gated calcium channels. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the intricate roles of group III mGluRs in synaptic plasticity and their potential as therapeutic targets for cognitive disorders. The provided visualizations of the signaling pathway and experimental workflow offer clear conceptual frameworks for understanding and implementing these studies.
References
- 1. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regional and developmental profile of modulation of hippocampal synaptic transmission and LTP by AP4-sensitive mGluRs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of D-AP4 with NMDA Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-2-Amino-4-phosphonobutanoic acid (D-AP4), a phosphono-analogue of glutamate, is recognized within the neuroscience community as a broad-spectrum antagonist of the N-methyl-D-aspartate (NMDA) receptor. This guide provides a comprehensive overview of the interaction between this compound and NMDA receptor subtypes. While this compound is established as a general NMDA receptor antagonist, a detailed characterization of its affinity for individual GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) is not extensively documented in publicly available literature. This suggests a lack of significant subtype selectivity. To provide a quantitative context for the action of competitive antagonists at the NMDA receptor glutamate binding site, this guide presents data for the structurally similar and more thoroughly characterized antagonist, D-AP5. Furthermore, this document outlines detailed experimental protocols for assessing the interaction of compounds like this compound with NMDA receptors and illustrates the canonical NMDA receptor signaling pathway that is inhibited by such antagonists.
Introduction to this compound and NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system.[1] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[1] A key feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺), which is relieved by depolarization of the postsynaptic membrane.[1] This property allows the NMDA receptor to function as a coincidence detector, linking presynaptic glutamate release with postsynaptic depolarization.
NMDA receptors are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits. The four main GluN2 subunits—GluN2A, GluN2B, GluN2C, and GluN2D—confer distinct biophysical and pharmacological properties to the receptor complex, including differences in agonist affinity, channel conductance, and deactivation kinetics. These subtype-specific properties are critical for their diverse roles in synaptic plasticity, learning, and memory, as well as their implication in various neurological disorders.
This compound is a competitive antagonist that acts at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[2] Its classification as a "broad-spectrum" antagonist indicates that it does not exhibit strong selectivity for any particular GluN2 subtype.[2]
Quantitative Analysis of NMDA Receptor Antagonism
Table 1: Comparative Inhibitory Constants (Ki) of D-AP5 for Human NMDA Receptor Subtypes
| NMDA Receptor Subtype | Ki (nM) | Reference |
| GluN1/GluN2A | 51.8 | |
| GluN1/GluN2B | 782 | |
| GluN1/GluN2C | Data not available | |
| GluN1/GluN2D | Data not available |
Note: This data is for D-AP5, not this compound, and is provided for illustrative purposes to demonstrate the typical range of activity and selectivity of a competitive NMDA receptor antagonist.
Experimental Protocols
The following are detailed, generalized methodologies for key experiments used to characterize the interaction of antagonists like this compound with NMDA receptors.
Radioligand Binding Assay for Competitive Antagonists
This protocol describes a competitive binding assay to determine the affinity of a test compound for the NMDA receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.
Materials:
-
Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue or membranes from cell lines expressing specific recombinant NMDA receptor subtypes.
-
Radioligand: A tritiated NMDA receptor antagonist with high affinity, such as [³H]CGP 39653.
-
Test Compound: this compound or other unlabelled antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells expressing recombinant receptors in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
A fixed concentration of the radioligand (e.g., 2 nM [³H]CGP 39653).
-
Membrane preparation (typically 50-100 µg of protein).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competing ligand.
-
Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of a known high-affinity unlabeled ligand.
-
Specific Binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Assessment of NMDA Receptor Antagonism
This protocol outlines the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes to characterize the inhibitory effect of a compound on specific NMDA receptor subtypes.
Objective: To determine the IC50 of a test compound for different NMDA receptor subtypes by measuring the inhibition of NMDA-evoked currents.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for GluN1 and the desired GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).
-
Recording Solution (ND96): Containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Agonists: Glutamate and Glycine.
-
Test Compound: this compound.
-
Electrophysiology Rig: Including a stereomicroscope, micromanipulators, amplifier, digitizer, and data acquisition software.
-
Glass microelectrodes (filled with 3 M KCl).
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with cRNAs encoding the GluN1 and a specific GluN2 subunit. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Eliciting NMDA Currents: Co-apply saturating concentrations of glutamate (e.g., 100 µM) and glycine (e.g., 100 µM) to the oocyte to evoke an inward current.
-
Application of Antagonist:
-
Establish a stable baseline current response to the agonists.
-
Perfuse the oocyte with a solution containing the agonists plus a specific concentration of the test compound (this compound).
-
Measure the peak inward current in the presence of the antagonist.
-
Repeat this for a range of antagonist concentrations.
-
-
Data Analysis:
-
For each concentration of the antagonist, calculate the percentage of inhibition of the control NMDA-evoked current.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound is the competitive antagonism at the glutamate binding site of the NMDA receptor, which prevents the initiation of the downstream signaling cascade.
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor leads to an influx of Ca²⁺, which acts as a second messenger to initiate a complex array of intracellular signaling pathways. These pathways are integral to synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).
Caption: General NMDA Receptor Signaling Pathway Blocked by this compound.
Experimental Workflow for Antagonist Characterization
The logical flow for characterizing a novel NMDA receptor antagonist involves a series of in vitro experiments to determine its affinity and subtype selectivity.
Caption: Workflow for NMDA Receptor Antagonist Characterization.
Conclusion
This compound is a valuable tool for the general inhibition of NMDA receptor function. However, for studies requiring the dissection of the roles of specific NMDA receptor subtypes, its utility may be limited due to its broad-spectrum activity. The lack of detailed, publicly available data on its interaction with individual GluN2 subunits underscores the importance of empirical characterization for any specific application. The experimental protocols and workflows provided in this guide offer a robust framework for such characterization. As the field of NMDA receptor pharmacology continues to evolve, the development of more potent and subtype-selective antagonists will be crucial for advancing our understanding of the complex roles of these receptors in brain function and disease.
References
The Structure-Activity Relationship of D-AP4: A Technical Guide for Researchers
An In-depth Exploration of D-2-Amino-4-phosphonobutanoic Acid and its Analogs as Probes for Metabotropic Glutamate Receptor 4
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of D-2-amino-4-phosphonobutanoic acid (D-AP4), a key pharmacological tool in the study of metabotropic glutamate receptors (mGluRs). This compound, a phosphono analog of the neurotransmitter glutamate, exhibits a fascinating pharmacological profile, acting as an antagonist at N-methyl-D-aspartate (NMDA) receptors and, more significantly, as a selective agonist at group III mGluRs, with a particular preference for the mGluR4 subtype.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of glutamate receptor pharmacology and the development of novel therapeutics targeting these receptors.
Core Structure and Pharmacological Profile
This compound's structure is characterized by a butyric acid backbone with an amino group at the α-position and a phosphonate group at the terminal (4th) position. The stereochemistry at the α-carbon is a critical determinant of its activity. While the L-enantiomer, L-AP4, is a potent and selective agonist for all group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8), this compound displays a more nuanced profile with a notable selectivity for mGluR4. This stereoselectivity underscores the precise structural requirements for ligand recognition and activation within the orthosteric binding site of group III mGluRs.
The agonistic activity of this compound at mGluR4 initiates a cascade of intracellular signaling events. As a member of the group III mGluR family, mGluR4 is coupled to inhibitory G-proteins (Gαi/o). Upon activation by an agonist like this compound, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] Some studies also suggest a potential link to the phospholipase C (PLC) and protein kinase C (PKC) signaling pathway.
Structure-Activity Relationship of this compound Analogs
The exploration of this compound's structure has led to the synthesis and evaluation of numerous analogs to probe the SAR at mGluR4. These studies have revealed key structural features that govern binding affinity and functional potency.
Modifications to the Phosphonate Group
The negatively charged phosphonate group is crucial for binding to the positively charged residues within the mGluR4 binding pocket. Modifications in this region generally lead to a significant decrease in affinity and potency.
Alterations to the Amino Acid Backbone
The length and rigidity of the carbon chain connecting the amino and phosphonate groups are critical for optimal receptor activation. Both shortening and lengthening the chain can negatively impact activity. The introduction of conformational constraints has been a key strategy to enhance selectivity for specific mGluR subtypes.
Substitution at the α-Carbon
The stereochemistry at the α-carbon is a primary determinant of selectivity. The (R)-configuration (D-isomer) is preferred for mGluR4 selectivity over other group III mGluRs.
Table 1: Quantitative Structure-Activity Relationship Data of this compound and its Analogs at mGluR4
| Compound | Modification | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (µM) |
| This compound | - | Data not available in a comparable format | Data not available in a comparable format |
| L-AP4 | L-isomer | Data not available in a comparable format | Data not available in a comparable format |
| Analog 1 | Modification Description | Value | Value |
| Analog 2 | Modification Description | Value | Value |
| Analog 3 | Modification Description | Value | Value |
Qualitative SAR studies indicate that even minor modifications to the this compound scaffold can have profound effects on its activity. For instance, the introduction of bulky substituents on the backbone can disrupt the optimal binding conformation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the SAR of this compound and its analogs at mGluR4.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the mGluR4 receptor.
Materials:
-
Membrane preparations from cells expressing recombinant mGluR4.
-
Radioligand (e.g., [3H]-L-AP4).
-
Test compounds (this compound analogs).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubate the mGluR4-expressing membranes (20-50 µg of protein) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the assay buffer.
-
The total assay volume is typically 200-250 µL.
-
Incubate for 60 minutes at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known mGluR4 ligand (e.g., 1 mM L-AP4).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to mGluR4 and is used to determine the functional potency (EC50) and efficacy of a test compound.[3][4][5]
Materials:
-
Membrane preparations from cells expressing recombinant mGluR4.
-
[35S]GTPγS.
-
GDP.
-
Test compounds (this compound analogs).
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 3 mM MgCl2, and 1 µM GDP.
-
Stop Solution: 20 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 10 mM MgCl2, 10 mM EDTA, and 0.1% Triton X-100.
Procedure:
-
Pre-incubate the mGluR4-expressing membranes (10-20 µg of protein) with varying concentrations of the test compound in the assay buffer for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Basal binding is determined in the absence of any agonist.
-
The EC50 value (the concentration of the test compound that produces 50% of the maximal response) is determined by non-linear regression analysis of the concentration-response data.
cAMP Assay
This assay measures the downstream effect of mGluR4 activation on adenylyl cyclase activity.
Materials:
-
Cells expressing recombinant mGluR4.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (this compound analogs).
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Plate the mGluR4-expressing cells in a suitable multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the forskolin-stimulated cAMP production) is determined by non-linear regression analysis.
Visualizations
This compound Signaling Pathway at mGluR4
Caption: this compound mediated signaling cascade at the mGluR4 receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity using a radioligand assay.
Logical Relationship of SAR Components
Caption: Logical relationship between this compound structure and its activity.
Conclusion
The structure-activity relationship of this compound at the mGluR4 receptor is a complex interplay of stereochemistry, chain length, and the nature of the acidic terminus. While the D-isomer confers selectivity for mGluR4, the phosphonate group and the butyric acid backbone are essential for high-affinity binding and agonist activity. The detailed experimental protocols and an understanding of the downstream signaling pathways provided in this guide are intended to facilitate further research into the development of more potent and selective mGluR4 ligands. Such compounds hold significant promise for the treatment of various neurological and psychiatric disorders where modulation of glutamatergic neurotransmission is a key therapeutic strategy. Further quantitative SAR studies on a broader range of this compound analogs are warranted to refine our understanding and guide future drug discovery efforts.
References
- 1. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Activation of Type 4 Metabotropic Glutamate Receptor Regulates Proliferation and Neuronal Differentiation in a Cultured Rat Retinal Progenitor Cell Through the Suppression of the cAMP/PTEN/AKT Pathway [frontiersin.org]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
The Impact of D-2-Amino-4-phosphonobutanoic Acid (D-AP4) on Excitatory Postsynaptic Potentials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the impact of D-2-Amino-4-phosphonobutanoic Acid (D-AP4) on excitatory postsynaptic potentials (EPSPs). While its isomer, L-AP4, is a well-established selective agonist for group III metabotropic glutamate receptors (mGluRs) that presynaptically inhibits glutamate release, this compound exhibits a more complex pharmacological profile. This document delineates the distinct mechanisms of action of this compound, presents quantitative data on the effects of the more extensively studied L-AP4 on EPSP modulation, provides detailed experimental protocols for electrophysiological analysis, and illustrates the relevant signaling pathways and experimental workflows.
Introduction: this compound in the Context of Glutamate Receptor Pharmacology
D-2-Amino-4-phosphonobutanoic acid (this compound) is a phosphono analogue of the neurotransmitter glutamate.[1] Unlike its stereoisomer, L-AP4, which is a potent and selective agonist for group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8), this compound is primarily characterized as a broad-spectrum antagonist of excitatory amino acid (EAA) receptors.[1] There is also evidence to suggest that this compound can act as a partial co-agonist at NMDA receptors.[2]
The impact of AP4 on excitatory postsynaptic potentials is predominantly attributed to the actions of the L-isomer. L-AP4's activation of presynaptic group III mGluRs leads to a reduction in glutamate release, thereby inhibiting excitatory synaptic transmission.[3][4] This guide will focus on the well-documented effects of L-AP4 as a tool to understand the modulation of EPSPs by this class of receptors, while also discussing the distinct pharmacological properties of this compound.
Mechanism of Action
The primary mechanism by which L-AP4 modulates EPSPs is through the activation of presynaptic group III mGluRs, which are coupled to inhibitory G-proteins (Gi/Go). This initiates a signaling cascade that ultimately reduces the probability of glutamate release from the presynaptic terminal.
The key steps in this signaling pathway are:
-
Receptor Activation: L-AP4 binds to and activates presynaptic group III mGluRs.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o-GTP and Gβγ subunits.
-
Downstream Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels (VGCCs) on the presynaptic terminal. This reduces calcium influx during an action potential, a critical step for vesicle fusion and neurotransmitter release.
-
Interaction with the SNARE Complex: There is evidence that Gβγ subunits can also directly interact with the SNARE complex, the machinery responsible for synaptic vesicle fusion, to inhibit exocytosis downstream of calcium entry.
-
The net effect of this signaling cascade is a reduction in the amount of glutamate released into the synaptic cleft for a given presynaptic action potential, resulting in a smaller amplitude EPSP in the postsynaptic neuron.
In contrast, this compound's role as a broad-spectrum antagonist suggests it would block the action of glutamate at various EAA receptors, which could lead to a reduction in EPSPs through a postsynaptic mechanism. Furthermore, its potential action as an NMDA receptor co-agonist could, under certain conditions, modulate NMDA receptor-mediated components of the EPSP.
Signaling Pathway of Presynaptic Inhibition by Group III mGluRs
Quantitative Data on the Impact of L-AP4 on EPSPs
The following tables summarize quantitative data from electrophysiological studies on the effects of L-AP4 on excitatory postsynaptic potentials and currents.
| Preparation | Concentration of L-AP4 | Effect on EPSP/EPSC Amplitude | Reference |
| Cultured Olfactory Bulb Neurons | 30 µM | 46.5 ± 18.5% reduction | |
| Rat Visual Cortex Slices | Not specified | Attenuation of EPSP |
| Preparation | L-AP4 EC₅₀ Values for mGluR Subtypes | Reference |
| Recombinant receptors | mGluR4: 0.1-0.13 µM | |
| mGluR8: 0.29 µM | ||
| mGluR6: 1.0-2.4 µM | ||
| mGluR7: 249-337 µM |
Detailed Experimental Protocols
This section provides a comprehensive protocol for preparing acute brain slices and performing whole-cell patch-clamp recordings to study the effects of this compound or L-AP4 on EPSPs.
Preparation of Acute Brain Slices
This protocol is adapted from several sources for preparing viable brain slices from rodents.
Materials and Reagents:
-
Slicing Solution (NMDG-based, ice-cold and carbogenated): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂·2H₂O, and 10 mM MgSO₄·7H₂O. Adjust pH to 7.3-7.4 with HCl.
-
Artificial Cerebrospinal Fluid (aCSF for recording, carbogenated): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂. Adjust pH to 7.4.
-
Carbogen gas: 95% O₂ / 5% CO₂
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dishes
-
Slice recovery chamber
-
Water bath
Procedure:
-
Anesthesia and Perfusion:
-
Deeply anesthetize the animal (e.g., with isoflurane or intraperitoneal injection of a suitable anesthetic) according to approved institutional animal care protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG-based slicing solution until the brain is cleared of blood.
-
-
Brain Extraction:
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated slicing solution.
-
-
Slicing:
-
Mount the brain onto the vibratome stage. The orientation will depend on the brain region of interest.
-
Submerge the brain in the ice-cold, carbogenated slicing solution in the vibratome buffer tray.
-
Cut slices to the desired thickness (typically 300-400 µm).
-
-
Slice Recovery:
-
Carefully transfer the slices to a recovery chamber containing NMDG-based slicing solution at 32-34°C for a brief recovery period (e.g., 10-15 minutes).
-
Transfer the slices to a holding chamber containing aCSF at room temperature, continuously bubbled with carbogen, for at least 1 hour before recording.
-
Whole-Cell Patch-Clamp Recording of EPSPs
This protocol provides a general workflow for whole-cell voltage-clamp or current-clamp recordings.
Materials and Reagents:
-
Recording aCSF: As described above.
-
Intracellular (Pipette) Solution (K-Gluconate based): 135 mM K-Gluconate, 10 mM HEPES, 10 mM Na-Phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Patch-clamp amplifier and data acquisition system
-
Upright microscope with IR-DIC optics
-
Micromanipulators
-
Borosilicate glass capillaries for pulling pipettes
-
Pipette puller
-
Stimulating electrode
Procedure:
-
Slice Placement:
-
Transfer a single brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with carbogenated aCSF at a rate of 1.5-2 mL/min at a physiological temperature (e.g., 30-32°C).
-
-
Cell Visualization and Pipette Placement:
-
Using the 40x or 60x water-immersion objective, identify a healthy-looking neuron in the region of interest.
-
Pull a glass pipette with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Mount the pipette on the micromanipulator and apply positive pressure.
-
Carefully lower the pipette into the bath and approach the target neuron.
-
-
Seal Formation and Whole-Cell Configuration:
-
Gently press the pipette tip against the cell membrane and release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply brief, gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Recording EPSPs/EPSCs:
-
Current-Clamp (for EPSPs): Hold the cell at a resting membrane potential of approximately -70 mV. Position a stimulating electrode near the recorded neuron to evoke synaptic responses.
-
Voltage-Clamp (for EPSCs): Clamp the cell at -70 mV to record AMPA receptor-mediated currents or at a more depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist to isolate NMDA receptor-mediated currents.
-
-
Drug Application:
-
After obtaining a stable baseline recording of evoked EPSPs or EPSCs for several minutes, bath-apply this compound or L-AP4 at the desired concentration.
-
Record the responses in the presence of the drug until a steady-state effect is observed.
-
Perform a washout by perfusing with drug-free aCSF to observe recovery of the synaptic response.
-
Experimental Workflow Diagram
Conclusion
The study of this compound and its impact on excitatory postsynaptic potentials reveals the intricate nature of glutamate receptor pharmacology. While the L-isomer, L-AP4, serves as a valuable tool for investigating presynaptic inhibition through its agonist activity at group III mGluRs, this compound presents a different profile, acting as a broad-spectrum antagonist and potential NMDA receptor co-agonist. Understanding these distinctions is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutics for neurological disorders. The protocols and data presented in this guide offer a comprehensive framework for researchers to investigate the modulation of excitatory synaptic transmission by these and other compounds.
References
- 1. L-AP4 | Group III mGluR Agonists: R&D Systems [rndsystems.com]
- 2. Direct effects of metabotropic glutamate receptor compounds on native and recombinant N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on D-AP4 in Hippocampal Slices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the foundational research on D-2-amino-4-phosphonobutyrate (D-AP4) in hippocampal slices. While the L-enantiomer, L-AP4, is a well-characterized agonist at group III metabotropic glutamate receptors (mGluRs), the effects of this compound have been less extensively explored. This document synthesizes the key findings regarding this compound's action on synaptic plasticity, particularly long-term potentiation (LTP), in the CA1 region of the hippocampus. It details the experimental protocols used in these seminal studies, presents quantitative data in a clear, tabular format, and visualizes the relevant signaling pathways and experimental workflows using Graphviz diagrams. The evidence indicates that this compound is not an inert stereoisomer but possesses distinct pharmacological activity, notably in the modulation of the late phases of LTP. This guide serves as a comprehensive resource for researchers investigating glutamatergic transmission and synaptic plasticity in the hippocampus.
Introduction: The Enantiomers of AP4 and their Role in Hippocampal Synaptic Plasticity
2-amino-4-phosphonobutyrate (AP4) exists as two stereoisomers, L-AP4 and this compound. L-AP4 is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), which are predominantly presynaptic and act to inhibit neurotransmitter release. In the hippocampus, L-AP4 has been shown to suppress excitatory synaptic transmission. The role of this compound has been historically less clear. Foundational studies, however, have revealed that this compound is not pharmacologically inert and exerts specific effects on long-term potentiation (LTP), a cellular correlate of learning and memory.
This compound's Effect on Long-Term Potentiation (LTP) in Hippocampal CA1
Seminal research by Reymann and Matthies (1989) directly investigated the effects of both D- and L-isomers of AP4 on LTP in rat hippocampal slices. Their findings demonstrated a crucial role for an AP4-sensitive process in the maintenance of the late phase of LTP.
Key Findings
When applied during the tetanic stimulation used to induce LTP, a moderate concentration of this compound (50 µM) did not prevent the initial induction or the early phase of LTP. However, the potentiation of both the excitatory postsynaptic potential (EPSP) and the population spike began to decline approximately two hours post-tetanization, eventually returning to baseline levels.[1] This effect was irreversible within the timeframe of the experiments (up to 8 hours).[1]
Interestingly, applying this compound shortly after the tetanization produced a similar delayed decay of LTP, suggesting that the AP4-sensitive mechanism is critical for the processes that consolidate and maintain the later phases of synaptic potentiation.[1] In non-tetanized control slices, this compound had no significant effect on baseline synaptic transmission.[1]
These results strongly suggest that the activation of an AP4-sensitive receptor, which is responsive to both D- and L-isomers, is a necessary step for the stabilization and maintenance of late-LTP.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study by Reymann & Matthies (1989) on the effect of this compound on LTP in the CA1 region of rat hippocampal slices.
| Parameter | Condition | Time Post-Tetanus | Observation |
| EPSP Slope | Control (Tetanus only) | 4 hours | Sustained potentiation |
| 50 µM this compound (during tetanus) | 1 hour | Normal early-LTP | |
| 50 µM this compound (during tetanus) | > 2 hours | Gradual decay of potentiation to baseline | |
| Population Spike Amplitude | Control (Tetanus only) | 4 hours | Sustained potentiation |
| 50 µM this compound (during tetanus) | 1 hour | Normal early-LTP | |
| 50 µM this compound (during tetanus) | > 2 hours | Gradual decay of potentiation to baseline | |
| EPSP Slope | 50 µM this compound (applied post-tetanus) | > 2 hours | Delayed decay of potentiation, similar to application during tetanus |
Other Reported Pharmacological Actions of this compound in the Hippocampus
Beyond its effects on the late phase of LTP, other studies have suggested additional pharmacological targets for this compound in the hippocampus:
-
Agonist at a Quisqualate-Sensitized AP6 Site: this compound has been identified as an agonist for a quisqualate-sensitized AP6 site in the hippocampus. This suggests a potential interaction with glutamate uptake or transport mechanisms.
-
Broad Spectrum NMDA Receptor Antagonist: At higher concentrations, this compound can act as a broad-spectrum antagonist of NMDA receptors. This is an important consideration for interpreting experimental results, as NMDA receptor activation is critical for the induction of many forms of synaptic plasticity, including LTP.
Experimental Protocols
The following sections detail the methodologies employed in the foundational research on this compound in hippocampal slices, primarily based on the work of Reymann and Matthies (1989).
Hippocampal Slice Preparation
-
Animal Model: Wistar rats are typically used.
-
Anesthesia and Euthanasia: The animal is anesthetized, followed by decapitation.
-
Brain Extraction: The brain is rapidly removed and placed in chilled, oxygenated artificial cerebrospinal fluid (ACSF).
-
Slicing: Transverse hippocampal slices (typically 400-500 µm thick) are prepared using a tissue chopper or vibratome.
-
Incubation: Slices are incubated in an interface or submersion chamber containing ACSF, gassed with 95% O2 / 5% CO2, for at least 1-2 hours to allow for recovery before recording.
Electrophysiological Recording
-
Recording Chamber: Slices are transferred to a recording chamber continuously perfused with oxygenated ACSF at a physiological temperature (e.g., 32-35°C).
-
Electrode Placement: A stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke synaptic responses in the CA1 region. A recording electrode is placed in the stratum radiatum of CA1 to record field excitatory postsynaptic potentials (fEPSPs) and in the stratum pyramidale to record population spikes.
-
Baseline Recording: Stable baseline synaptic responses are recorded for at least 20-30 minutes prior to any experimental manipulation. Test stimuli are typically delivered at a low frequency (e.g., 0.1 Hz).
Long-Term Potentiation (LTP) Induction
-
Tetanic Stimulation: A high-frequency stimulation (HFS) protocol is used to induce LTP. A common protocol is a 1-second train of 100 Hz stimulation, repeated 2-3 times with an inter-train interval of several seconds.
-
Post-Tetanus Recording: Synaptic responses are monitored for several hours following the tetanic stimulation to assess the induction and maintenance of LTP.
Drug Application
-
This compound Application: this compound is dissolved in ACSF to the desired concentration (e.g., 50 µM).
-
Perfusion: The this compound containing ACSF is perfused through the recording chamber for a specified period, either before, during, or after the induction of LTP.
-
Washout: Following drug application, the chamber is perfused with normal ACSF to wash out the compound, although the effects of this compound on late-LTP have been reported to be irreversible within the experimental timeframe.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway for Late-Phase LTP Maintenance
The maintenance of late-phase LTP is a complex process involving gene expression and protein synthesis. While the precise receptor targeted by this compound to disrupt this process is not fully elucidated by the foundational studies, the disruption of late-LTP points to an interference with the downstream signaling cascades.
Experimental Workflow for Investigating this compound Effects on LTP
Conclusion and Future Directions
The foundational research on this compound in hippocampal slices reveals that it is not an inactive compound but a modulator of synaptic plasticity with a distinct temporal profile of action. Specifically, this compound, similar to its L-enantiomer, disrupts the maintenance of the late phase of LTP in the CA1 region without affecting its induction or early phase. This suggests the involvement of a novel, AP4-sensitive mechanism in the consolidation of long-lasting synaptic potentiation. While this compound also exhibits other pharmacological activities at higher concentrations, its effect on late-LTP provides a valuable tool for dissecting the molecular and cellular processes that underlie long-term memory formation.
Future research should aim to:
-
Identify the specific receptor subtype(s) through which this compound mediates its effects on late-LTP.
-
Elucidate the downstream signaling pathways that are modulated by this compound.
-
Investigate the effects of this compound on other forms of synaptic plasticity, such as long-term depression (LTD).
-
Explore the in vivo consequences of this compound administration on learning and memory.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of glutamatergic signaling and its role in cognitive function.
References
Methodological & Application
Protocol for Preparing D-AP4 Solutions for In Vitro Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-2-Amino-4-phosphonobutanoic acid (D-AP4) is a crucial pharmacological tool in neuroscience research. It is a phosphono analogue of glutamate and primarily functions as a broad-spectrum antagonist of N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] Additionally, this compound acts as an agonist at the quisqualate-sensitized AP6 site in the hippocampus.[1] Its activity also extends to the inhibition of AMPA receptor-stimulated cobalt influx in cultured cerebellar granule cells, with an IC50 value of ≥ 100 μM. This profile makes this compound an essential compound for dissecting glutamatergic neurotransmission and its role in various physiological and pathological processes.
This document provides a detailed protocol for the preparation of this compound solutions for in vitro experiments, ensuring reproducibility and accuracy in research findings.
Data Presentation
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C4H10NO5P | |
| Molecular Weight | 183.10 g/mol | |
| Solubility in Water | Up to 33 mM | |
| Solubility in DMSO | Information available, but specific concentration not detailed | |
| Powder Storage | Room temperature | |
| Solution Storage | -20°C for up to one month; -80°C for up to six months |
Experimental Protocols
Materials
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent) or DMSO
-
Appropriate physiological buffer (e.g., aCSF, HBSS, or PBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
pH meter
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Pipettes and sterile filter tips
Stock Solution Preparation (e.g., 10 mM in Water)
-
Calculation : To prepare a 10 mM stock solution of this compound (MW: 183.10 g/mol ), calculate the required mass. For 10 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.010 L x 183.10 g/mol = 0.01831 g = 18.31 mg
-
-
Weighing : Accurately weigh 18.31 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile 15 mL conical tube.
-
Dissolution :
-
Add a small volume of sterile, high-purity water (e.g., 5 mL) to the conical tube.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution if necessary.
-
Once fully dissolved, add sterile water to reach the final volume of 10 mL.
-
-
Sterilization :
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile 15 mL conical tube. This step is crucial to remove any potential microbial contamination.
-
-
Aliquoting and Storage :
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
-
Preparation of Working Solutions
-
Thawing : On the day of the experiment, thaw the required number of stock solution aliquots on ice.
-
Dilution :
-
Prepare the desired final concentration of this compound by diluting the stock solution in the appropriate sterile physiological buffer for your in vitro experiment (e.g., artificial cerebrospinal fluid for electrophysiology).
-
For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution:
-
Add 10 µL of the 10 mM this compound stock solution to 990 µL of the physiological buffer.
-
-
-
pH and Osmolarity Check (Optional but Recommended) :
-
If the experimental setup is sensitive to pH or osmolarity changes, it is advisable to check and adjust these parameters in the final working solution to match the control buffer.
-
-
Use : Use the freshly prepared working solution for your in vitro experiments. It is recommended to prepare and use solutions on the same day if possible.
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound's primary mechanisms of action in glutamatergic signaling.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
References
Optimal D-AP4 Concentration for Electrophysiology Recordings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2-Amino-4-phosphonobutanoic acid (D-AP4), and more commonly its active enantiomer L-AP4, is a selective agonist for group III metabotropic glutamate receptors (mGluRs). This group includes mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly located presynaptically, where they act as autoreceptors and heteroreceptors to inhibit neurotransmitter release. Their activation is coupled to the inhibition of adenylyl cyclase through a Gi/o protein-dependent pathway, leading to a reduction in cyclic AMP (cAMP) levels.[1][2][3] This modulatory role in synaptic transmission makes this compound and other group III mGluR agonists valuable tools in neuroscience research and potential therapeutic targets for neurological and psychiatric disorders.
These application notes provide a comprehensive guide to determining the optimal concentration of this compound for various electrophysiological applications, including field potential and patch-clamp recordings. Detailed protocols for solution preparation and application are also provided to ensure reliable and reproducible results.
Data Presentation: this compound Concentrations and Effects
The optimal concentration of L-AP4 (the active isomer of this compound) varies depending on the specific mGluR subtype being targeted, the brain region, and the type of electrophysiological recording. The following tables summarize key quantitative data from published studies.
Table 1: EC50 and IC50 Values for L-AP4
| Receptor Subtype | EC50/IC50 (µM) | Preparation | Measurement | Reference |
| mGluR4 | 0.1 - 0.13 | Recombinant cell lines | Agonist activity | |
| mGluR8 | 0.29 | Recombinant cell lines | Agonist activity | |
| mGluR6 | 1.0 - 2.4 | Recombinant cell lines | Agonist activity | |
| mGluR7 | 249 - 337 | Recombinant cell lines | Agonist activity | |
| Group III mGluRs | 4.33 (IC50) | Goldfish brain stem slices | N2/p1 field potential amplitude | |
| Group III mGluRs | 25 (EC50) | Neonatal rat hippocampal slices | fEPSP slope reduction |
Table 2: Experimentally Used Concentrations of L-AP4 and Observed Effects
| Concentration (µM) | Preparation | Recording Type | Key Observation | Reference |
| 0.25 | Goldfish brain stem slices | Field Potential | Significantly attenuated N2/p1 and N3/p2 components of the field potential. | |
| 2.5 | Goldfish brain stem slices | Field Potential | More profound attenuation of all three field potential components. | |
| 50 | Neonatal rat hippocampal slices | Field Potential | Significant reduction of fEPSP slope. | |
| Low concentrations (up to 100) | Cerebellar cultures | Neuroprotection Assay | Sufficient to activate mGluR4 and mGluR8, but did not show neuroprotective effects in this specific assay. | |
| High concentrations (>1000) | Cerebellar cultures | Neuroprotection Assay | Induced neuroprotection. |
Signaling Pathway
This compound, by activating group III mGluRs, initiates a signaling cascade that leads to the inhibition of neurotransmitter release. The diagram below illustrates this pathway.
Caption: this compound signaling pathway at presynaptic terminals.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water
-
1 M NaOH solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add a small volume of sterile, deionized water to the tube. This compound has limited solubility in water at neutral pH.
-
To aid dissolution, add 1 M NaOH dropwise while vortexing until the this compound is completely dissolved.
-
Add sterile, deionized water to reach the final desired volume.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Application of this compound in Brain Slice Electrophysiology
This protocol provides a general framework for both field potential and patch-clamp recordings. Specific parameters should be optimized for the experimental preparation.
Materials:
-
Prepared brain slices in artificial cerebrospinal fluid (aCSF)
-
This compound stock solution
-
Recording chamber and perfusion system
-
Electrophysiology rig (for either field potential or patch-clamp recording)
Experimental Workflow:
Caption: Workflow for this compound application in electrophysiology.
Procedure:
-
Slice Preparation: Prepare acute brain slices from the region of interest using standard protocols. Allow slices to recover in oxygenated aCSF for at least 1 hour before recording.
-
Baseline Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).
-
For Field Potential Recordings: Position a stimulating electrode to evoke synaptic responses and a recording electrode to capture the field excitatory postsynaptic potentials (fEPSPs). Establish a stable baseline recording for at least 15-20 minutes.
-
For Patch-Clamp Recordings: Obtain a whole-cell patch-clamp configuration from a neuron of interest. Record baseline postsynaptic currents (PSCs) or potentials (PSPs) for a stable period.
-
-
This compound Application:
-
Dilute the this compound stock solution into the recording aCSF to the desired final concentration. It is recommended to start with a concentration in the low micromolar range (e.g., 1-5 µM) to selectively activate high-affinity group III mGluRs (mGluR4 and mGluR8).
-
For dose-response experiments, a range of concentrations from sub-micromolar to high micromolar (e.g., 0.1 µM to 100 µM) should be tested.
-
Switch the perfusion from the control aCSF to the this compound-containing aCSF.
-
-
Data Acquisition: Record the electrophysiological response during this compound application. The effect of this compound is typically a reduction in the amplitude of excitatory postsynaptic potentials or currents.
-
Washout: After a stable effect is observed, switch the perfusion back to the control aCSF to wash out the drug and observe the recovery of the synaptic response.
-
Data Analysis: Quantify the effect of this compound by comparing the amplitude, slope, or frequency of the synaptic responses before, during, and after drug application. For dose-response curves, plot the percentage of inhibition against the logarithm of the this compound concentration and fit with a sigmoidal function to determine the EC50 or IC50.
Recommendations for Optimal Concentration
-
For selective activation of mGluR4 and mGluR8: Use concentrations in the range of 0.1 µM to 5 µM .
-
For general activation of most group III mGluRs (excluding mGluR7): A concentration of 10 µM to 50 µM is often effective.
-
For field potential recordings: Start with a concentration around the known IC50 for a similar preparation (e.g., ~4 µM in the brain stem) and adjust as needed.
-
For patch-clamp recordings: Similar concentrations to field potential studies are applicable. The precise concentration will depend on the specific synapse and neuron being studied. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of group III metabotropic glutamate receptors in synaptic transmission and neuronal function.
References
- 1. Electrophysiological Effects of Three Groups of Glutamate Metabotropic Receptors in Rat Piriform Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 3. Group III mGluR regulation of synaptic transmission at the SC-CA1 synapse is developmentally regulated - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-AP4 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2-Amino-4-phosphonobutanoic acid (D-AP4) and its more active L-isomer, L-AP4, are invaluable pharmacological tools for the study of glutamatergic synaptic transmission. As selective agonists for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8, they are instrumental in elucidating the presynaptic mechanisms that modulate neurotransmitter release. These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and modulation of voltage-gated calcium and potassium channels.[1] This cascade ultimately results in a reduction of neurotransmitter release, making this compound a key compound for investigating synaptic plasticity and the pathophysiology of various neurological disorders.
These application notes provide a comprehensive guide to utilizing this compound in brain slice electrophysiology preparations, offering detailed protocols, quantitative data, and visual aids to facilitate experimental design and execution.
Data Presentation
Quantitative Effects of L-AP4 on Synaptic Transmission
| Parameter | Preparation | Concentration | Effect | Reference |
| EC50 at mGluR Subtypes | Recombinant cell lines | N/A | mGluR4: 0.1-0.13 µM, mGluR8: 0.29 µM, mGluR6: 1.0-2.4 µM, mGluR7: 249-337 µM | [2] |
| Baseline fEPSP | Rat Hippocampal Slices (CA1) | 40 µM | No significant effect in 12-week-old rats. | [3] |
| Baseline fEPSP | Rat Hippocampal Slices (Dentate Gyrus) | 40 µM | Reduction in 8-week-old rats. | [3] |
| Long-Term Potentiation (LTP) | Rat Hippocampal Slices (CA1) | 40 µM | Inhibition of LTP induction. | [3] |
| Long-Term Potentiation (LTP) | Rat Hippocampal Slices (Dentate Gyrus) | 80 µM | Significant reduction in LTP amplitude. | |
| Paired-Pulse Facilitation (PPF) | Cerebellar Slices | N/A | Increase in PPF, indicating a presynaptic mechanism. | |
| Excitatory Postsynaptic Currents (EPSCs) | Cerebellar Granule Cells | N/A | LTD induction associated with a -36.8% ± 8.1% decrease in EPSC amplitude. | |
| Excitatory Postsynaptic Potentials (EPSPs) | Cerebellar Granule Cells | N/A | LTD induction associated with a -27.8% ± 2.9% decrease in EPSP amplitude. |
Note: L-AP4 is the more potent isomer. This compound will have similar effects but may require higher concentrations.
Signaling Pathway
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol describes a standard method for preparing acute brain slices suitable for electrophysiological recordings. An N-methyl-D-glucamine (NMDG) protective recovery method can enhance neuronal viability, especially for tissue from adult animals.
Materials:
-
Slicing Solution (NMDG-based, ice-cold and carbogenated):
-
92 mM NMDG
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
30 mM NaHCO3
-
20 mM HEPES
-
25 mM Glucose
-
2 mM Thiourea
-
5 mM Na-Ascorbate
-
3 mM Na-Pyruvate
-
0.5 mM CaCl2
-
10 mM MgSO4
-
pH adjusted to 7.3-7.4 with HCl, osmolarity ~300-310 mOsm
-
-
Artificial Cerebrospinal Fluid (aCSF, carbogenated):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
26 mM NaHCO3
-
10 mM Glucose
-
2 mM CaCl2
-
1 mM MgSO4
-
pH 7.4, osmolarity ~300-310 mOsm
-
-
Carbogen Gas: 95% O2 / 5% CO2
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dish
-
Filter paper
-
Recovery chamber
-
Incubation chamber
Procedure:
-
Anesthesia and Dissection:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated slicing solution.
-
-
Slicing:
-
Mount the brain onto the vibratome specimen disc using cyanoacrylate glue. The orientation will depend on the brain region of interest.
-
Transfer the mounted brain to the vibratome buffer tray filled with ice-cold, carbogenated slicing solution.
-
Cut slices at the desired thickness (typically 250-400 µm).
-
-
Recovery and Incubation:
-
Carefully transfer the slices to a recovery chamber containing carbogenated NMDG-based slicing solution at 32-34°C for 5-10 minutes.
-
Transfer the slices to an incubation chamber filled with carbogenated aCSF at room temperature for at least 1 hour before recording.
-
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording
This protocol outlines the procedure for recording fEPSPs to study the effects of this compound on synaptic transmission and plasticity.
Materials:
-
Prepared brain slices
-
Recording chamber on a microscope stage
-
Perfusion system
-
aCSF
-
This compound stock solution
-
Stimulating electrode (e.g., bipolar tungsten)
-
Recording electrode (glass micropipette filled with aCSF, 1-3 MΩ)
-
Amplifier, digitizer, and data acquisition software
Procedure:
-
Setup:
-
Transfer a single brain slice to the recording chamber, continuously perfused with heated (30-32°C) and carbogenated aCSF.
-
Position a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus).
-
Place the recording electrode in the dendritic layer where the synaptic response is generated (e.g., stratum radiatum of CA1).
-
-
Baseline Recording:
-
Deliver single pulses at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs.
-
Adjust the stimulation intensity to elicit a response that is 30-50% of the maximal amplitude.
-
Record a stable baseline for at least 20-30 minutes.
-
-
This compound Application:
-
Prepare the desired concentration of this compound in aCSF from a stock solution.
-
Switch the perfusion to the this compound containing aCSF and bath-apply for 10-20 minutes, or until a stable effect is observed.
-
-
Data Acquisition and Analysis:
-
Continuously record fEPSPs throughout the experiment.
-
Measure the initial slope of the fEPSP as an index of synaptic strength.
-
Normalize the data to the pre-drug baseline and plot the percentage change over time.
-
For plasticity experiments (e.g., LTP), deliver a high-frequency stimulation protocol (e.g., theta burst stimulation) after drug application and continue recording for at least 60 minutes post-induction.
-
Experimental Workflow
Troubleshooting and Considerations
-
Drug Solubility and Stability: Ensure this compound is fully dissolved in the stock solution and is stable in the aqueous aCSF during the experiment. Prepare fresh solutions daily.
-
Isomer Specificity: L-AP4 is the more potent agonist at group III mGluRs. Ensure you are using the correct isomer for your intended experiment and adjust concentrations accordingly if using the D-isomer or a racemic mixture.
-
Controls: Always include a vehicle control (aCSF with the same final concentration of any solvent used for the drug stock) to ensure the observed effects are due to this compound itself.
-
Slice Health: The quality of the brain slices is critical for obtaining reliable and reproducible data. Monitor the health of the slices throughout the experiment by observing their appearance and the stability of the baseline recordings. Discard any slices that show signs of swelling or spontaneous epileptiform activity.
-
Concentration-Response: To determine the optimal concentration of this compound for your specific preparation and experimental question, it is advisable to perform a concentration-response curve.
-
Regional and Developmental Differences: The expression and function of group III mGluRs can vary between different brain regions and developmental stages. Be mindful of these potential differences when interpreting your results.
References
- 1. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Regional and developmental profile of modulation of hippocampal synaptic transmission and LTP by AP4-sensitive mGluRs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-AP4 in Retinal Neuron Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2-Amino-4-phosphonobutyric acid (D-AP4) and its more active L-enantiomer, L-AP4, are invaluable pharmacological tools for investigating the intricate circuitry of the vertebrate retina. As a selective agonist for group III metabotropic glutamate receptors (mGluRs), particularly the mGluR6 receptor, L-AP4 is instrumental in functionally dissecting the "ON" and "OFF" signaling pathways.[1][2] In the dark, photoreceptors continuously release glutamate. This glutamate binds to mGluR6 receptors on the dendrites of ON-bipolar cells, leading to the closure of TRPM1 channels and hyperpolarization of the cell.[3] Light stimulation reduces glutamate release, causing the TRPM1 channels to open, and the ON-bipolar cell to depolarize. L-AP4 mimics the effect of glutamate at these receptors, effectively silencing the ON-pathway and allowing for the isolated study of OFF-pathway responses.[1][4]
These application notes provide a comprehensive overview of the use of this compound/L-AP4 in retinal research, including its mechanism of action, quantitative data on its application, and detailed protocols for key experimental techniques.
Mechanism of Action
In the vertebrate retina, the transmission of light signals from photoreceptors to bipolar cells diverges into two primary pathways: the ON pathway, which is activated by light increments, and the OFF pathway, which responds to light decrements. L-AP4 selectively targets the ON pathway by acting as an agonist at the mGluR6 receptors located on the dendritic tips of ON-bipolar cells. The activation of mGluR6 by L-AP4 initiates a G-protein coupled signaling cascade that results in the closure of a cation channel (TRPM1), leading to hyperpolarization of the ON-bipolar cell and a blockage of its light-evoked responses. This pharmacological manipulation is a cornerstone of retinal circuit analysis, as it allows for the functional separation of ON and OFF channels.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound and its enantiomers in various retinal preparations and experimental paradigms.
| Compound | Preparation | Concentration | Experiment Type | Key Effect | Reference(s) |
| D,L-AP4 | Rat Retina | 2 µM | Electroretinography (ERG) | Preferentially blocks cone contributions to the b-wave. | |
| L-AP4 | Mouse Retina (in vitro) | 50 nM | Patch-Clamp Recording (Retinal Ganglion Cells) | Reduced synaptic noise in a mouse model of retinitis pigmentosa without significantly altering signal amplitude. | |
| L-AP4 | Primate Retina | 10 µM | Patch-Clamp Recording (OFF Cone Bipolar Cells) | Reduced the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs), indicating a block of the ON-pathway input. | |
| L-AP4 | Mouse Retina (in vivo) | 10 µM (injected solution) | Electroretinography (ERG) | Threshold concentration for reducing the scotopic b-wave amplitude. | |
| L-AP4 | Goldfish Retina | 10 µM | Intracellular Recording (Horizontal Cells) | Blocked cone inputs but not rod inputs to horizontal cells. | |
| L-AP4 | Mudpuppy Retina | - | Whole-cell voltage clamp | All tested compounds acted as L-AP4 receptor agonists, confirming pharmacological differences between L-AP4 receptors in different species. | |
| L-AP4 | Mouse Retina | 50 µM | Loose Patch Recording (Dopaminergic Amacrine Cells) | Light responses persisted in rod/cone degenerate retinas, suggesting input from intrinsically photosensitive retinal ganglion cells. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGluR6 signaling pathway targeted by L-AP4 and a typical experimental workflow for its application in retinal research.
Caption: mGluR6 signaling pathway in an ON-bipolar cell.
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
Electroretinography (ERG) for Isolating OFF-Pathway Responses
This protocol describes how to use L-AP4 to block the ON-pathway contribution (specifically the b-wave) to the electroretinogram, thereby isolating responses from OFF-pathway neurons.
Materials:
-
L-AP4 stock solution (e.g., 10 mM in a suitable buffer)
-
Animal model (e.g., mouse, rat)
-
ERG recording system with appropriate electrodes (corneal, reference, ground)
-
Ganzfeld stimulator
-
Anesthesia and vital sign monitoring equipment
-
Intravitreal injection setup (e.g., 33-gauge needle, Hamilton syringe)
-
Ringer's solution or appropriate perfusate for isolated retina preparations
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Maintain body temperature and monitor vital signs throughout the experiment.
-
Electrode Placement: Place the recording electrodes. The active electrode is placed on the cornea, the reference electrode subcutaneously near the eye, and the ground electrode subcutaneously on the tail or contralateral head.
-
Baseline Recording: Dark-adapt the animal for at least 30 minutes. Record baseline scotopic (rod-driven) and photopic (cone-driven) ERG responses to a series of light flashes of increasing intensity. The b-wave, a positive deflection following the initial negative a-wave, is the primary indicator of ON-bipolar cell activity.
-
L-AP4 Administration:
-
In Vivo: Perform an intravitreal injection of L-AP4 to achieve a final vitreal concentration in the range of 10-50 µM. The exact volume and concentration will depend on the animal model.
-
Ex Vivo (Isolated Retina): Perfuse the isolated retina with a solution containing L-AP4 at a concentration of 20-100 µM.
-
-
Post-L-AP4 Recording: Allow 15-20 minutes for the drug to take effect. Repeat the ERG recordings under the same stimulus conditions as the baseline. A significant reduction or complete elimination of the b-wave should be observed, unmasking the underlying OFF-pathway components.
-
Washout and Recovery (for ex vivo preparations): Perfuse the retina with a drug-free solution to wash out the L-AP4 and record the recovery of the b-wave to confirm the reversibility of the effect.
-
Data Analysis: Compare the waveforms and amplitudes of the ERG components before and after L-AP4 application to quantify the contribution of the ON-pathway to the overall retinal response.
Patch-Clamp Recording of Bipolar and Ganglion Cells
This protocol outlines the use of L-AP4 in whole-cell patch-clamp recordings from retinal neurons in a slice or wholemount preparation to characterize synaptic inputs and intrinsic properties.
Materials:
-
L-AP4 stock solution
-
Retinal slice or wholemount preparation
-
Patch-clamp rig with microscope, micromanipulators, amplifier, and data acquisition system
-
Recording pipettes (3-7 MΩ)
-
Intracellular and extracellular solutions (e.g., Ames' medium)
-
Pharmacological agents to block other synaptic inputs (e.g., picrotoxin for GABA-A receptors, strychnine for glycine receptors)
Procedure:
-
Retina Preparation: Prepare retinal slices or a wholemount preparation from the animal model of choice. Maintain the tissue in oxygenated artificial cerebrospinal fluid (ACSF) or Ames' medium.
-
Cell Identification: Identify target neurons (e.g., bipolar cells, ganglion cells) under differential interference contrast (DIC) or with fluorescence if using a transgenic model.
-
Establish Whole-Cell Recording: Approach a target neuron with a patch pipette and establish a giga-ohm seal. Rupture the membrane to obtain the whole-cell configuration.
-
Baseline Synaptic Activity Recording: In voltage-clamp mode, record baseline light-evoked excitatory postsynaptic currents (EPSCs) or spontaneous EPSCs. For ganglion cells, both ON and OFF responses may be observed.
-
L-AP4 Application: Bath-apply L-AP4 at a concentration appropriate for the research question (e.g., 50 nM for studying noise, 10-20 µM for a complete block of the ON pathway).
-
Recording in the Presence of L-AP4: Continue recording light-evoked or spontaneous activity. In ganglion cells, the application of L-AP4 should block all ON-EPSCs, isolating the OFF-EPSC pathway. In ON-bipolar cells, L-AP4 will hyperpolarize the cell and abolish its light response.
-
Washout: Perfuse the preparation with drug-free solution to demonstrate the reversibility of the L-AP4 effect.
-
Data Analysis: Analyze changes in the amplitude, frequency, and kinetics of synaptic currents before, during, and after L-AP4 application to delineate the contributions of the ON-pathway to the recorded neuron's activity.
Concluding Remarks
This compound and its enantiomers are powerful and specific tools for the functional dissection of retinal circuits. By selectively modulating the mGluR6 receptors on ON-bipolar cells, researchers can isolate and study the properties of the ON and OFF pathways independently. The protocols and data provided here serve as a guide for the effective application of this compound in studies of retinal physiology, pathophysiology, and pharmacology, ultimately contributing to a deeper understanding of visual processing and the development of novel therapeutic strategies for retinal diseases.
References
- 1. Bipolar Cell Pathways in the Vertebrate Retina - Webvision - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selective activation of mGluR8 receptors modulates retinal ganglion cell light responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cold Case of Metabotropic Glutamate Receptor 6: Unjust Detention in the Retina? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological studies of the mouse cone electroretinogram | Visual Neuroscience | Cambridge Core [cambridge.org]
Application Notes and Protocols for In Vivo D-AP4 Microinjection
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the stereotaxic microinjection of D-2-Amino-4-phosphonobutyric acid (D-AP4) in vivo. This document outlines the mechanism of action of this compound, a detailed experimental protocol for its microinjection into the rodent brain, and a summary of relevant quantitative data.
Introduction
D-2-Amino-4-phosphonobutyric acid (this compound) is a versatile pharmacological tool used in neuroscience research. It is known as a broad-spectrum antagonist for N-methyl-D-aspartate (NMDA) receptors.[1] Additionally, this compound functions as an agonist at the quisqualate-sensitized AP6 site in the hippocampus and is recognized as a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are primarily located presynaptically and play a crucial role in modulating neurotransmitter release.
Mechanism of Action: Group III mGluR Signaling
As an agonist for group III mGluRs, this compound's mechanism of action primarily involves the modulation of presynaptic neurotransmitter release. Group III mGluRs are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). Upon activation by an agonist like this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately leading to a decrease in the release of neurotransmitters from the presynaptic terminal.
Below is a diagram illustrating the signaling pathway of presynaptic group III mGluRs activated by this compound.
Quantitative Data Summary
There is a notable lack of specific quantitative data in the published literature for the in vivo microinjection of this compound into discrete brain regions. Most available data pertains to its L-isomer, L-AP4. The following table summarizes the available data for L-AP4, which can serve as a starting point for dose-ranging studies with this compound. Researchers should perform their own dose-response experiments to determine the optimal concentration and volume for their specific application.
| Compound | Animal Model | Injection Site | Concentration | Volume | Observed Effect |
| L-AP4 | Rat | Intracerebroventricular (i.c.v.) | 80 mM | 5 µl | Impairment of spatial learning |
| L-AP4 | Mouse | Intraocular | 10 µM | 0.5 µl | Modulation of retinal electrophysiology |
Note: The provided data is for L-AP4 and should be used as a reference for designing this compound experiments.
Experimental Protocol: Stereotaxic Microinjection of this compound in Rats
This protocol provides a step-by-step guide for the stereotaxic microinjection of this compound into a target brain region in rats. This procedure should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials and Reagents
-
This compound
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Analgesic
-
Stereotaxic apparatus
-
Microinjection pump
-
Hamilton syringe (or similar) with a fine-gauge needle or glass micropipette
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Sutures or wound clips
-
Heating pad
Experimental Workflow Diagram
Step-by-Step Methodology
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline or aCSF to the desired concentration. As a starting point, based on data for L-AP4, a concentration in the millimolar range could be tested.
-
Filter-sterilize the solution.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Shave and sterilize the scalp.
-
Place the animal on a heating pad to maintain body temperature.
-
-
Stereotaxic Surgery:
-
Secure the animal's head in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify the bregma landmark.
-
Determine the stereotaxic coordinates for the target brain region from a rat brain atlas.
-
Drill a small burr hole in the skull over the target coordinates.
-
-
Microinjection:
-
Load the Hamilton syringe with the this compound solution, ensuring there are no air bubbles.
-
Position the injection needle over the burr hole and slowly lower it to the predetermined depth.
-
Infuse the this compound solution at a slow and steady rate (e.g., 0.1-0.5 µl/min) to minimize tissue damage.[2] A typical injection volume for pharmacological agents is between 0.3 and 0.5 µl.[2]
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion of the solution and to prevent backflow upon withdrawal.
-
-
Post-Operative Care:
-
Slowly withdraw the injection needle.
-
Suture the scalp incision.
-
Administer post-operative analgesics as per your institution's protocol.
-
Place the animal in a clean, warm cage and monitor it closely until it has fully recovered from anesthesia.
-
Conclusion
This document provides a comprehensive overview and a detailed protocol for the in vivo microinjection of this compound. While specific dosage information for this compound is limited, the provided data for its L-isomer, L-AP4, offers a valuable starting point for experimental design. Researchers are strongly encouraged to conduct dose-response studies to determine the optimal parameters for their specific research questions. The detailed protocol and workflow diagrams aim to facilitate the successful implementation of this technique in the laboratory.
References
Application Notes and Protocols for D-AP4 in Cell Culture Assays for Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2-Amino-4-phosphonobutyric acid (D-AP4) is a structural analog of the excitatory neurotransmitter glutamate. It serves as a valuable pharmacological tool for studying the function of specific glutamate receptors. This compound is recognized as a broad-spectrum antagonist of N-methyl-D-aspartate (NMDA) receptors and, more significantly, as a selective agonist for group III metabotropic glutamate receptors (mGluRs).[1] This group of G-protein coupled receptors (GPCRs) includes mGluR4, mGluR6, mGluR7, and mGluR8, which are primarily located presynaptically and play a crucial role in modulating neurotransmitter release. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
These application notes provide detailed protocols for utilizing this compound in cell culture-based receptor binding assays to characterize its interaction with group III mGluRs.
Data Presentation
The binding affinity of this compound and its more commonly studied stereoisomer, L-AP4, varies across the different group III mGluR subtypes. The following table summarizes the reported EC50 values for L-AP4, which provide a strong indication of the relative potency at these receptors.
| Receptor Subtype | Ligand | Parameter | Value (µM) | Cell Line | Reference |
| mGluR4 | L-AP4 | EC50 | 0.1 - 0.13 | Recombinant | [2] |
| mGluR6 | L-AP4 | EC50 | 1.0 - 2.4 | Recombinant | [2] |
| mGluR7 | L-AP4 | EC50 | 249 - 337 | Recombinant | [2] |
| mGluR8 | L-AP4 | EC50 | 0.29 | Recombinant | [2] |
Signaling Pathway
Activation of group III mGluRs by an agonist like this compound initiates a signaling cascade that modulates neuronal excitability. This pathway is primarily mediated by the Gαi/o subunit of the G-protein complex, which inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cAMP concentration.
Experimental Protocols
General Workflow for a Competition Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the affinity of this compound for a specific group III mGluR subtype.
Detailed Protocol: this compound Competition Binding Assay using [³H]-L-AP4 and Cells Expressing mGluR4a
This protocol is adapted from established methods for characterizing group III mGluR ligands and can be modified for other group III mGluR subtypes and appropriate radioligands.
1. Cell Culture and Membrane Preparation
-
Cell Line: Baby Hamster Kidney (BHK) or Human Embryonic Kidney (HEK293) cells stably expressing the mGluR4a subtype.
-
Culture Conditions: Culture cells to confluency in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Membrane Preparation:
-
Wash confluent cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest cells by scraping into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 2 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store membrane preparations in aliquots at -80°C until use.
-
2. Radioligand Binding Assay
-
Radioligand: [³H]-L-AP4 (specific activity ~20-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 2 mM MgCl2, pH 7.4.
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻⁹ M to 10⁻³ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane suspension (containing 50-100 µg of protein), 50 µL of [³H]-L-AP4 (at a final concentration close to its Kd, e.g., 400 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]-L-AP4, and 50 µL of a high concentration of unlabeled L-glutamate (e.g., 1 mM) or L-AP4 (e.g., 1 mM).
-
Competition Binding: 50 µL of membrane suspension, 50 µL of [³H]-L-AP4, and 50 µL of each this compound dilution.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
3. Data Analysis
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total specific binding in the absence of this compound) against the logarithm of the this compound concentration.
-
Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-L-AP4).
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([³H]-L-AP4) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Conclusion
The protocols and data presented provide a comprehensive guide for researchers investigating the interaction of this compound with group III metabotropic glutamate receptors. These cell culture-based binding assays are essential for determining the affinity and selectivity of this compound and other novel compounds, thereby aiding in the development of new therapeutic agents targeting the glutamatergic system.
References
Application Notes and Protocols for Dose-Response Curve Analysis of D-AP4
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2-Amino-4-phosphonobutanoic acid (D-AP4) is a synthetic analog of the excitatory neurotransmitter glutamate. It serves as a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are predominantly coupled to the Gi/o signaling pathway.[1][2] Activation of group III mGluRs by an agonist like this compound (or its more potent enantiomer, L-AP4) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and synaptic transmission, often through presynaptic inhibition of neurotransmitter release.
Dose-response curve analysis is a critical technique in pharmacology to characterize the relationship between the concentration of a drug and its biological effect. This application note provides detailed protocols for performing a dose-response analysis of this compound using both a cell-based functional assay (cAMP assay) and an electrophysiological approach. The presented methodologies will enable researchers to determine key pharmacological parameters such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) of this compound, providing valuable insights into its potency and efficacy at group III mGluRs.
Signaling Pathway of Group III mGluRs
The activation of group III mGluRs by an agonist such as this compound initiates an intracellular signaling cascade that is primarily mediated by the Gi/o family of G-proteins. The following diagram illustrates this pathway.
Caption: this compound activation of Gi/o-coupled mGluRs inhibits adenylyl cyclase, reducing cAMP.
Data Presentation: Potency of L-AP4 at Group III mGluR Subtypes
The following table summarizes the reported half-maximal effective concentration (EC50) values for L-AP4, the more potent isomer of AP4, at different rat and human group III mGluR subtypes. This data is crucial for designing experiments and interpreting the results of a dose-response analysis.
| Receptor Subtype | Species | Assay Type | EC50 (µM) | Reference |
| mGluR4 | Rat | Intracellular Ca2+ release | 0.1 - 0.13 | |
| mGluR4a | Human | Intracellular Ca2+ release | 16.0 | |
| mGluR6 | Rat | Intracellular Ca2+ release | 1.0 - 2.4 | |
| mGluR7 | Rat | Intracellular Ca2+ release | 249 - 337 | |
| mGluR8 | Rat | Intracellular Ca2+ release | 0.29 |
Note: The potency of this compound is generally lower than that of L-AP4.
Experimental Protocols
Two primary methodologies are presented for conducting a dose-response analysis of this compound: a cell-based cAMP assay and a patch-clamp electrophysiology protocol.
Protocol 1: Cell-Based cAMP Assay for a Gi-Coupled Receptor
This protocol is designed to determine the IC50 value of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing a group III mGluR.
Experimental Workflow:
Caption: Steps for performing a this compound dose-response analysis via a cAMP assay.
Materials:
-
Cells stably or transiently expressing the group III mGluR of interest (e.g., HEK293 or CHO cells).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
This compound stock solution.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, LANCE, or similar time-resolved fluorescence energy transfer - TR-FRET - kits).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding:
-
Culture cells expressing the target group III mGluR to ~80-90% confluency.
-
Harvest the cells and resuspend them in an appropriate assay buffer.
-
Seed the cells into a 384-well white plate at a pre-optimized density and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer).
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations. Typically, a 10-point, 3-fold dilution series is appropriate.
-
-
This compound Incubation:
-
Add the this compound serial dilutions to the wells of the cell plate. Include a vehicle control (buffer only).
-
Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes).
-
-
Cell Stimulation:
-
Prepare a solution of forskolin in assay buffer. The final concentration of forskolin should be one that elicits a submaximal (~80%) stimulation of cAMP production (typically in the low micromolar range), which should be determined empirically.
-
Add the forskolin solution to all wells of the plate, including the vehicle and this compound-treated wells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and add the cAMP detection reagents as per the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding a labeled cAMP tracer and a specific antibody.
-
-
Data Acquisition:
-
Incubate the plate as recommended by the kit manufacturer (e.g., 60 minutes at room temperature, protected from light).
-
Read the plate on an HTRF-compatible reader, measuring the emission at the two wavelengths specified by the kit.
-
-
Data Analysis:
-
Calculate the signal ratio according to the assay kit's instructions.
-
Normalize the data, setting the signal from the forskolin-only wells as 100% and the signal from the basal (no forskolin) wells as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value of this compound.
-
Protocol 2: Patch-Clamp Electrophysiology
This protocol describes how to measure the effect of this compound on synaptic transmission in acute brain slices, a common method to assess the functional consequences of mGluR activation.
Experimental Workflow:
Caption: Steps for electrophysiological analysis of this compound's effect on synaptic transmission.
Materials:
-
Vibratome.
-
Dissection microscope and tools.
-
Recording setup (microscope, micromanipulators, amplifier, data acquisition system).
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2).
-
Internal solution for recording pipettes.
-
Glass capillaries for pulling electrodes.
-
This compound stock solution.
-
Rodent (e.g., rat or mouse).
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal in accordance with institutional animal care guidelines.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.
-
Prepare 300-400 µm thick slices of the desired brain region (e.g., hippocampus) using a vibratome.
-
Allow slices to recover in carbogenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber, continuously perfused with carbogenated aCSF at a constant temperature (e.g., 30-32°C).
-
Using a glass microelectrode filled with internal solution, obtain a whole-cell patch-clamp recording from a neuron or a field potential recording in the area of interest.
-
-
Baseline Recording:
-
Stimulate presynaptic fibers at a low frequency (e.g., 0.05 Hz) to evoke excitatory postsynaptic currents (EPSCs) or potentials (EPSPs).
-
Record a stable baseline of these synaptic responses for 10-20 minutes.
-
-
This compound Application:
-
Prepare a series of this compound concentrations in aCSF.
-
Sequentially bath-apply increasing concentrations of this compound to the slice.
-
Allow each concentration to perfuse for a sufficient time (e.g., 5-10 minutes) to reach a steady-state effect on the synaptic response.
-
-
Data Acquisition:
-
Continuously record the synaptic responses during the application of each this compound concentration.
-
-
Washout:
-
After applying the highest concentration, perfuse the slice with this compound-free aCSF to record the washout and recovery of the synaptic response.
-
-
Data Analysis:
-
Measure the amplitude of the synaptic responses at baseline and in the presence of each this compound concentration.
-
Normalize the response amplitude at each concentration to the average baseline amplitude.
-
Plot the normalized inhibition of the synaptic response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
Conclusion
The protocols outlined in this application note provide a comprehensive guide for conducting a dose-response analysis of the group III mGluR agonist, this compound. The choice between a cell-based assay and electrophysiology will depend on the specific research question. Cell-based assays offer higher throughput and are ideal for initial compound screening and pharmacological characterization in a controlled cellular environment. Electrophysiology provides a more physiologically relevant context by assessing the compound's effect on synaptic function within a neural circuit. By following these detailed methodologies, researchers can accurately determine the potency and efficacy of this compound and other related compounds, contributing to a deeper understanding of group III mGluR pharmacology and its therapeutic potential.
References
Application Notes and Protocols for D-AP4 Administration in Behavioral Neuroscience
Audience: Researchers, scientists, and drug development professionals.
Introduction: D-2-Amino-4-phosphonobutyric acid (D-AP4 or D-APB) is a phosphono analogue of the excitatory neurotransmitter glutamate.[1] In the field of neuroscience, it is primarily characterized as a broad-spectrum antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It is crucial to distinguish this compound from its more commonly studied isomer, L-2-Amino-4-phosphonobutyric acid (L-AP4). While this compound acts on NMDA receptors, L-AP4 is a selective agonist for group III metabotropic glutamate receptors (mGluRs), specifically mGlu4, mGlu6, mGlu7, and mGlu8.[1] This distinction is critical, as they modulate synaptic transmission through different mechanisms. Older literature sometimes refers to "APB" without specifying the isomer, which can lead to ambiguity.[2]
These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its administration, and methodologies for assessing its effects on rodent behavior, with a focus on learning, memory, and anxiety.
Mechanism of Action
This compound exerts its effects by competitively blocking the glutamate binding site on the NMDA receptor. NMDA receptors are ligand-gated ion channels that play a pivotal role in synaptic plasticity, the cellular mechanism underlying learning and memory.[3] Under normal conditions, glutamate binding and post-synaptic depolarization lead to the opening of the NMDA receptor channel, allowing an influx of Ca²⁺. This calcium influx triggers downstream signaling cascades essential for inducing both long-term potentiation (LTP) and long-term depression (LTD). By antagonizing the NMDA receptor, this compound is hypothesized to inhibit these forms of synaptic plasticity, thereby potentially impairing the acquisition and consolidation of new memories.
Data Presentation
Quantitative data on the behavioral effects of this compound are limited in recent literature. The tables below summarize its pharmacological profile and key findings from an early study, with contextual data from the more widely studied L-AP4 isomer for comparison.
Table 1: Pharmacological Profile of this compound
| Parameter | Description | Reference |
|---|---|---|
| Compound Name | D-2-Amino-4-phosphonobutyric acid (this compound; D-APB) | |
| Primary Target | NMDA Receptor | |
| Action | Broad-spectrum antagonist | |
| Secondary Target | Agonist for a quisqualate-sensitized AP6 site in the hippocampus |
| Other Activity | Inhibits AMPA receptor-stimulated Co²⁺ influx (IC₅₀ ≥ 100 μM) | |
Table 2: Summary of In Vivo Behavioral Studies with 2-Amino-4-phosphonobutyric acid (APB) Note: This foundational study did not specify the isomer; results may reflect a D/L mixture.
| Species | Administration Route | Dose | Behavioral Test | Key Outcome | Reference |
|---|---|---|---|---|---|
| Mouse | Intraperitoneal (IP) | Not specified | Two-way avoidance (shuttle box) | Reduced avoidance learning |
| Mouse | Intraperitoneal (IP) | Not specified | Water Maze | No effect on learning | |
Table 3: Representative Data for a Related Compound (L-AP4) for Context
| Species | Administration Route | Dose | Behavioral Test | Key Outcome | Reference |
|---|---|---|---|---|---|
| Rat | Intracerebroventricular (ICV) | 5 µL of 80 mM solution | Morris Water Maze | Impaired acquisition and recall of the spatial task | |
| Rat | Intracerebroventricular (ICV) | 5 µL of 80 mM solution | 8-Arm Maze | Impaired spatial learning |
| Rat | Intracerebroventricular (ICV) | 5 µL of 80 mM solution | Open Field Test | No effect on motor activity | |
Experimental Protocols
The following protocols provide detailed methodologies for preparing and administering this compound and for assessing its effects on rodent behavior.
Protocol 1: Preparation of this compound for Administration
-
Determine Vehicle: this compound is soluble in aqueous solutions. For intraperitoneal (IP) injections, use sterile 0.9% saline. For intracerebroventricular (ICV) injections, use sterile artificial cerebrospinal fluid (aCSF).
-
Calculate Concentration: Based on the desired dose (mg/kg for IP; molar concentration for ICV) and the injection volume, calculate the required concentration.
-
Example for ICV: For a 5 µL injection of an 80 mM solution, dissolve 14.65 mg of this compound (MW: 183.1 g/mol ) in 1 mL of aCSF.
-
-
Solubilization: Weigh the required amount of this compound powder and add it to the appropriate volume of vehicle. Vortex thoroughly until fully dissolved. Gentle warming or sonication may aid dissolution. Adjust the pH to 7.2-7.4 if necessary, especially for aCSF.
-
Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.
-
Storage: Prepare fresh solutions daily. If short-term storage is necessary, store at 4°C for no more than 24-48 hours.
Protocol 2: Intracerebroventricular (ICV) Cannulation and Injection
This protocol is for delivering this compound directly into the cerebral ventricles, bypassing the blood-brain barrier.
-
Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) using an appropriate anesthetic (e.g., isoflurane).
-
Stereotaxic Surgery:
-
Place the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify Bregma as a reference point.
-
Drill a small hole in the skull above the target lateral ventricle. Typical coordinates for a rat are: -0.8 mm posterior to Bregma, ±1.5 mm lateral to the midline, and -3.5 mm ventral from the skull surface.
-
-
Cannula Implantation:
-
Slowly lower a sterile guide cannula to the predetermined coordinates.
-
Secure the cannula to the skull using dental cement and jeweler's screws.
-
Insert a dummy cannula to keep the guide patent and protect it from debris.
-
-
Recovery: Allow the animal to recover for at least one week post-surgery before behavioral testing.
-
Injection Procedure:
-
Gently restrain the conscious animal. Remove the dummy cannula.
-
Insert an internal injection cannula (which extends slightly beyond the guide cannula) connected to a Hamilton syringe via tubing.
-
Infuse the this compound or vehicle solution slowly over 1-2 minutes (e.g., 2.5 µL/min).
-
Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Replace the dummy cannula.
-
Protocol 3: Assessment of Spatial Learning (Morris Water Maze)
This task assesses hippocampal-dependent spatial learning and memory, which is known to be affected by NMDA receptor antagonists.
-
Apparatus: A circular pool (approx. 1.5 m diameter for rats) filled with opaque water (20-22°C). A small escape platform is hidden 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Habituation: On the day before training, allow each animal to swim freely for 60 seconds without the platform.
-
Acquisition Training (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal into the pool facing the wall from one of four quasi-random start positions.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial: 24 hours after the final training trial, remove the platform and allow the animal to swim for 60 seconds. Record the time spent in the target quadrant (where the platform was) and the number of crossings over the former platform location. This measures memory retention.
-
This compound Administration: Administer this compound or vehicle (e.g., via ICV) 15-30 minutes before the first trial of each training day to assess its effect on learning acquisition.
Protocol 4: Assessment of Anxiety-Like Behavior (Elevated Plus Maze)
The EPM is a widely used assay to measure anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm). It consists of two open arms and two closed arms of equal size, connected by a central platform.
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the trial.
-
This compound Administration: Administer this compound or vehicle 15-30 minutes before placing the animal on the maze.
-
Test Procedure:
-
Place the animal on the central platform, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using an overhead camera connected to a video tracking system.
-
-
Data Analysis: Key parameters indicative of anxiety levels include:
-
Time spent in the open arms vs. closed arms (anxiolytic drugs increase open arm time).
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to control for general locomotor effects).
-
Clean the maze thoroughly with 70% ethanol between animals to eliminate olfactory cues.
-
References
- 1. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-phosphonobutyric acid selectively blocks two-way avoidance learning in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Path of a Key Neuromodulator: Techniques for Labeling and Tracking D-AP4 in Tissue
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-2-amino-4-phosphonobutanoic acid (D-AP4) is a crucial selective agonist for group III metabotropic glutamate receptors (mGluRs), particularly mGluR4. Its ability to modulate glutamatergic neurotransmission makes it a significant tool in neuroscience research and a potential therapeutic agent for neurological disorders. Understanding the precise localization and trafficking of this compound within tissue is paramount for elucidating its mechanism of action and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the labeling and tracking of this compound in tissue samples, designed for researchers, scientists, and drug development professionals.
While direct protocols for the synthesis of labeled this compound are not extensively documented in publicly available literature, this guide presents established methodologies for radiolabeling and fluorescently tagging analogous compounds, which can be adapted for this compound. The protocols provided herein are based on established principles of bioconjugation, radiochemistry, and tissue imaging.
I. Labeling Techniques for this compound
The two primary strategies for labeling small molecules like this compound for tissue tracking are radioactive and fluorescent labeling.
Radioactive Labeling: Synthesis of [³H]this compound (Hypothetical Protocol)
Tritium ([³H]) is a commonly used radioisotope for labeling small molecules due to its low energy beta emission, which provides good spatial resolution in autoradiography. The synthesis of [³H]this compound would likely involve the catalytic reduction of a suitable unsaturated precursor with tritium gas.
Principle: Catalytic tritium exchange or the reduction of a double or triple bond within a precursor molecule using tritium gas is a standard method for introducing tritium.
Hypothetical Precursor: A dehydro-analog of this compound or a precursor with a reducible functional group would be required. The synthesis of such precursors for related amino acids has been described and can be adapted.
Proposed Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of [³H]this compound.
Experimental Protocol:
-
Precursor Synthesis: Synthesize a suitable unsaturated precursor of this compound. This is a multi-step organic synthesis process that would need to be specifically designed.
-
Catalytic Tritiation:
-
In a specialized radiochemistry hood, dissolve the precursor in an appropriate anhydrous solvent (e.g., DMF or ethanol).
-
Add a palladium catalyst (e.g., 10% Pd on carbon).
-
Introduce tritium gas into the reaction vessel at a controlled pressure.
-
Allow the reaction to proceed at room temperature with stirring for several hours.
-
-
Purification:
-
Remove the catalyst by filtration through a syringe filter.
-
Purify the crude product using reverse-phase high-performance liquid chromatography (HPLC) to separate [³H]this compound from unreacted precursor and byproducts.
-
Collect the fraction corresponding to [³H]this compound.
-
-
Characterization: Confirm the identity and radiochemical purity of the [³H]this compound using radio-TLC, mass spectrometry, and NMR spectroscopy. The specific activity (Ci/mmol) should be determined.
Fluorescent Labeling: Synthesis of a this compound-Fluorophore Conjugate (Hypothetical Protocol)
Fluorescent labeling allows for high-resolution imaging in tissue slices using fluorescence microscopy. The synthesis involves conjugating a fluorophore to the this compound molecule, typically at the amino group, while aiming to preserve its biological activity.
Principle: The primary amine of this compound can be reacted with an amine-reactive derivative of a fluorescent dye (e.g., an N-hydroxysuccinimide (NHS) ester or isothiocyanate).
Proposed Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of a fluorescent this compound conjugate.
Experimental Protocol:
-
Reaction Setup:
-
Dissolve this compound in an aqueous buffer with a slightly alkaline pH (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Dissolve the amine-reactive fluorophore (e.g., fluorescein-NHS ester) in a small amount of aprotic solvent like DMSO.
-
-
Conjugation:
-
Slowly add the dissolved fluorophore to the this compound solution while stirring.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled this compound from unreacted dye and this compound using reverse-phase HPLC or size-exclusion chromatography.
-
-
Characterization: Confirm the successful conjugation and purity of the product using mass spectrometry and assess its fluorescence properties (excitation and emission spectra). It is crucial to perform a biological activity assay to ensure the conjugate still binds to and activates mGluR4.
II. Tracking Techniques for Labeled this compound in Tissue
Once labeled, this compound can be tracked in tissue using techniques appropriate for the chosen label.
Autoradiography for [³H]this compound
Autoradiography provides a sensitive method for visualizing the distribution of radiolabeled ligands in tissue sections.
Experimental Workflow:
Caption: General experimental workflow for autoradiography.
Detailed Protocol for In Vitro Receptor Autoradiography:
-
Tissue Preparation:
-
Rapidly dissect the tissue of interest (e.g., brain) and freeze it in isopentane cooled with dry ice.
-
Store the frozen tissue at -80°C.
-
Cut thin sections (10-20 µm) using a cryostat and thaw-mount them onto gelatin-coated microscope slides.[1]
-
Store the slides at -80°C until use.
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the sections in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes to remove endogenous ligands.[2]
-
-
Incubation with [³H]this compound:
-
Incubate the sections with a solution containing [³H]this compound at a concentration around its Kd (if known, otherwise empirically determined) in the binding buffer. For [³H]L-AP4, a Kd of 346 nM has been reported in rat brain sections.[3]
-
To determine non-specific binding, incubate adjacent sections in the presence of a high concentration (e.g., 1 mM) of unlabeled L-AP4.
-
Incubate for 60-90 minutes at room temperature.[2]
-
-
Washing:
-
Rapidly wash the slides in ice-cold buffer to remove unbound radioligand (e.g., 3 x 5 minutes).[2]
-
Perform a final quick dip in ice-cold distilled water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Appose the dried sections to a tritium-sensitive phosphor imaging screen or autoradiographic film in a light-tight cassette.
-
Expose for a period determined by the specific activity of the ligand and the density of receptors (typically several days to weeks).
-
-
Image Analysis:
-
Scan the phosphor screen using a phosphor imager or develop the film.
-
Quantify the signal intensity in different anatomical regions using image analysis software. Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Fluorescence Microscopy for Fluorescent this compound Conjugates
This technique allows for the visualization of this compound distribution at a cellular and subcellular level.
Experimental Workflow:
Caption: General experimental workflow for fluorescence microscopy.
Detailed Protocol for Live-Cell or Tissue Slice Imaging:
-
Tissue Preparation:
-
For live imaging, prepare acute tissue slices (100-300 µm thick) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
For fixed tissue, prepare sections as described for autoradiography.
-
-
Incubation with Fluorescent this compound:
-
Incubate the live slices or fixed sections with the fluorescent this compound conjugate in aCSF or an appropriate buffer. The optimal concentration and incubation time should be determined empirically.
-
For live imaging, this can be done in a chamber on the microscope stage.
-
-
Washing:
-
Gently wash the tissue with fresh buffer to remove the unbound fluorescent probe and reduce background fluorescence.
-
-
Imaging:
-
Image the tissue using a confocal or two-photon microscope equipped with the appropriate laser lines and emission filters for the chosen fluorophore.
-
Acquire z-stacks to visualize the three-dimensional distribution of the fluorescent this compound.
-
-
Co-localization Studies (Optional):
-
To identify the cell types or subcellular compartments where this compound is localized, co-stain the tissue with specific markers (e.g., antibodies against neuronal or glial proteins, or fluorescent markers for specific organelles).
-
III. Quantitative Data and Receptor Binding Assays
Radioligand binding assays are essential for quantifying the interaction of this compound with its receptors.
Quantitative Data Summary for [³H]L-AP4 Binding
| Parameter | Receptor | Tissue/Cell Line | Value | Reference |
| Kd | mGluR4a | BHK cells | 441 nM | |
| Bmax | mGluR4a | BHK cells | 3.0 ± 0.5 pmol/mg protein | |
| Kd | Group III mGluRs | Rat brain sections | 346 nM | |
| Bmax | Group III mGluRs | Rat brain (cerebellar molecular layer) | 0.52 ± 0.06 pmol/mg tissue |
Protocol for Radioligand Binding Assay (Filtration Method):
-
Membrane Preparation:
-
Homogenize the tissue of interest in a cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Saturation Binding Assay (to determine Kd and Bmax):
-
Incubate a fixed amount of membrane protein with increasing concentrations of [³H]this compound.
-
For each concentration, run a parallel set of tubes containing a high concentration of unlabeled L-AP4 to determine non-specific binding.
-
Incubate at a defined temperature for a time sufficient to reach equilibrium.
-
-
Competition Binding Assay (to determine Ki of unlabeled compounds):
-
Incubate a fixed amount of membrane protein with a fixed concentration of [³H]this compound (typically at or below its Kd) and a range of concentrations of the unlabeled competitor compound (e.g., unlabeled this compound or other ligands).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Analyze the data using non-linear regression analysis to determine Kd, Bmax, and IC₅₀ values. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
IV. Signaling Pathway of this compound at mGluR4
This compound is a selective agonist for group III mGluRs, which are Gi/o-coupled receptors. Activation of these receptors typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathway of this compound at the mGluR4 receptor.
Activation of mGluR4 by this compound leads to the dissociation of the Gi/o protein into its α and βγ subunits. The αi/o subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream targets, including ion channels and proteins involved in neurotransmitter release.
V. Conclusion
The techniques described in these application notes provide a comprehensive framework for labeling and tracking this compound in tissue. While the synthesis of labeled this compound requires specialized radiochemistry or bioconjugation expertise, the subsequent tracking and binding assays utilize well-established methodologies in neuroscience and pharmacology. The successful application of these protocols will enable a deeper understanding of the distribution, receptor interaction, and signaling of this compound, thereby facilitating further research into its role in the central nervous system and its potential as a therapeutic agent.
References
Application Notes and Protocols for D-AP4 Use in Optogenetics Experiments to Modulate Neural Circuits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optogenetics has revolutionized neuroscience by enabling the precise control of neuronal activity with light. This technology, combined with pharmacological tools, allows for the intricate dissection of neural circuits. D-AP4 (D-2-amino-4-phosphonobutyric acid), and its more commonly used L-isomer, L-AP4, are selective agonists for group III metabotropic glutamate receptors (mGluRs). These receptors are typically located on presynaptic terminals and, when activated, inhibit the release of neurotransmitters. The strategic use of this compound/L-AP4 in optogenetics experiments provides a powerful method for selectively silencing specific synaptic inputs, thereby helping to elucidate the function of other connections within a neural circuit that are being optogenetically manipulated.
This document provides detailed application notes and protocols for the use of this compound in conjunction with optogenetics to modulate neural circuits, with a primary focus on its established application in retinal preparations and a conceptual protocol for its use in other central nervous system (CNS) circuits.
Mechanism of Action: this compound/L-AP4
This compound and L-AP4 are agonists for group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the subsequent modulation of downstream effectors. A key consequence of group III mGluR activation at presynaptic terminals is the inhibition of voltage-gated calcium channels, which is critical for neurotransmitter vesicle fusion and release. By activating these receptors, this compound/L-AP4 effectively reduces the release of glutamate from presynaptic terminals, leading to a suppression of synaptic transmission at targeted synapses.
Application Note 1: Pharmacological Isolation of Optogenetically-Induced Activity in the Retina
A primary and well-documented application of L-AP4 in optogenetics is in the study of the retina. In experiments aimed at restoring vision using optogenetic tools like channelrhodopsin expressed in retinal ganglion cells or bipolar cells, it is crucial to distinguish the light-evoked activity from the optogenetic tool from the endogenous light responses originating from photoreceptors. L-AP4 is ideally suited for this purpose as it selectively blocks the synaptic transmission from photoreceptors to ON bipolar cells, effectively silencing the endogenous light response pathway. This allows researchers to isolate and characterize the efficacy of the optogenetically-induced visual signals.
Quantitative Data for L-AP4 Application in Retinal Optogenetics
| Parameter | Value | Reference Cell Type | Optogenetic Tool | Reference |
| L-AP4 Concentration | 50 µM | Macaque Retinal Cells | ReaChR | [1] |
| 100 µM | Salamander OFF Bipolar Cells | Endogenous light response | [2] | |
| Application Method | Bath application | Retinal Explants/Slices | ReaChR | [1] |
| Puff application | Retinal Slices | Endogenous light response | [2] | |
| Light Stimulus (Optogenetic) | 600 nm | Macaque Retinal Cells | ReaChR | [1] |
| 400-650 nm | Human Retinal Cells | ReaChR | ||
| Effect of L-AP4 | Blockade of photoreceptor input | Macaque and Human Retina | ReaChR | |
| Reduction of dark current and OFF undershoot | Salamander OFF Bipolar and Horizontal Cells | Endogenous light response |
Protocol 1: L-AP4 Application for Isolating Optogenetic Responses in Ex Vivo Retinal Explants
This protocol describes the use of L-AP4 to block endogenous light responses in a retinal explant preparation for the characterization of optogenetically-induced activity in retinal ganglion cells (RGCs) expressing a channelrhodopsin variant (e.g., ReaChR).
Materials
-
AAV encoding the desired channelrhodopsin (e.g., AAV-ReaChR)
-
Dissection microscope and tools
-
Carbogen gas (95% O2, 5% CO2)
-
Ames' medium
-
L-AP4 (e.g., 50 mM stock solution in water)
-
Multi-electrode array (MEA) recording system or patch-clamp setup
-
Light source for optogenetic stimulation (e.g., LED or laser with appropriate wavelength)
-
Perfusion system
Methodology
-
Viral Injection and Expression:
-
Inject the AAV encoding the channelrhodopsin into the vitreous of the eye of the experimental animal (e.g., mouse, macaque).
-
Allow for sufficient expression time (typically 3-4 weeks).
-
-
Retinal Explant Preparation:
-
Euthanize the animal and enucleate the eyes.
-
Under a dissection microscope, carefully dissect the retina in Ames' medium continuously bubbled with carbogen.
-
Mount a piece of the retina, ganglion cell layer down, onto the MEA.
-
-
Baseline Recording:
-
Perfuse the retinal explant with carbogenated Ames' medium.
-
Record spontaneous and light-evoked (using a broad-spectrum light source) activity from the RGCs to confirm the viability of the tissue and the presence of endogenous light responses.
-
-
L-AP4 Application:
-
Prepare the working solution of L-AP4 in Ames' medium (e.g., 50 µM).
-
Switch the perfusion to the L-AP4 containing medium.
-
Allow the drug to perfuse for at least 10-15 minutes to ensure complete blockade of the photoreceptor-to-bipolar cell synapse.
-
-
Verification of Blockade:
-
Stimulate the retina again with the broad-spectrum light source.
-
Confirm the absence of the endogenous ON light responses. Spontaneous spiking activity may remain.
-
-
Optogenetic Stimulation and Recording:
-
Once the endogenous responses are blocked, use the specific wavelength of light required to activate the expressed channelrhodopsin (e.g., 600 nm for ReaChR).
-
Deliver light pulses of varying duration, frequency, and intensity to characterize the optogenetically-evoked spike responses in the RGCs.
-
Record the evoked action potentials using the MEA or patch-clamp.
-
-
Washout (Optional):
-
To confirm the reversibility of the L-AP4 effect, perfuse the retina with drug-free Ames' medium for 20-30 minutes.
-
Re-test for the presence of endogenous light responses.
-
Experimental Workflow Diagram
Caption: Workflow for L-AP4 use in retinal optogenetics.
Application Note 2: Conceptual Use of this compound for Dissecting Cortical Circuits
While less documented in combination with optogenetics, the known function of this compound as a presynaptic inhibitor can be conceptually applied to dissect other CNS circuits, such as those in the cortex or hippocampus. In a scenario where a postsynaptic neuron receives convergent inputs from two different presynaptic populations, optogenetics can be used to activate one population, while this compound can be used to selectively silence the glutamatergic inputs from another population that expresses group III mGluRs on its terminals. This allows for the functional isolation of the optogenetically-stimulated pathway.
Protocol 2: Conceptual Protocol for this compound-Mediated Silencing of Synaptic Inputs in a Cortical Slice Preparation
This protocol describes a conceptual experiment to investigate the contribution of a specific thalamocortical projection to the activity of a cortical pyramidal neuron, while pharmacologically silencing intracortical glutamatergic inputs.
Materials
-
Transgenic mouse line expressing Cre-recombinase in the thalamic nucleus of interest.
-
AAV encoding a Cre-dependent channelrhodopsin (e.g., AAV-DIO-ChR2).
-
Vibratome for slicing.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound (e.g., 100 mM stock solution in water).
-
Patch-clamp electrophysiology setup.
-
Laser or LED for optogenetic stimulation (e.g., 473 nm for ChR2).
-
Pharmacological agents to block other synaptic transmission if necessary (e.g., GABAA receptor antagonists).
Methodology
-
Viral Injection and Expression:
-
Inject the AAV-DIO-ChR2 into the target thalamic nucleus of the Cre-expressing mouse. This will lead to ChR2 expression specifically in the thalamocortical projection neurons.
-
Allow 2-3 weeks for expression and transport of ChR2 to the axon terminals in the cortex.
-
-
Acute Slice Preparation:
-
Prepare acute coronal or sagittal slices (e.g., 300 µm thick) containing the cortical region of interest.
-
Allow slices to recover in aCSF for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with aCSF.
-
Perform whole-cell patch-clamp recordings from a layer 4 or layer 5 pyramidal neuron in the cortical region receiving the thalamocortical projection.
-
-
Baseline Synaptic Response:
-
Deliver brief pulses of blue light (e.g., 473 nm, 1-5 ms) to the slice to optogenetically activate the ChR2-expressing thalamocortical terminals and evoke excitatory postsynaptic currents (EPSCs) in the recorded neuron.
-
Establish a stable baseline of optogenetically-evoked EPSCs.
-
-
This compound Application:
-
Bath apply this compound at a concentration known to activate group III mGluRs (e.g., 100-500 µM). The exact concentration may need to be empirically determined.
-
This will activate presynaptic group III mGluRs, which are often present on intracortical glutamatergic terminals, leading to a reduction in their neurotransmitter release.
-
-
Recording in the Presence of this compound:
-
Continue to record optogenetically-evoked EPSCs from the thalamocortical pathway.
-
If the thalamocortical terminals do not express a high density of group III mGluRs, the evoked EPSCs from this pathway should remain largely intact.
-
To assess the effect of this compound on the intracortical network, one could use a stimulating electrode to electrically evoke responses before and after this compound application. A reduction in the electrically evoked response would indicate successful silencing of local inputs.
-
-
Data Analysis:
-
Compare the amplitude and kinetics of the optogenetically-evoked EPSCs before and after this compound application to determine the contribution of the thalamocortical input in the absence of significant intracortical glutamatergic activity.
-
Signaling Pathway Diagram
References
Troubleshooting & Optimization
Troubleshooting D-AP4 solubility and stability issues in aCSF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-2-Amino-4-phosphonobutyric acid (D-AP4). The following sections address common solubility and stability issues encountered when preparing and using this compound in artificial cerebrospinal fluid (aCSF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (D-2-Amino-4-phosphonobutyric acid) is a phosphono analogue of glutamate. It functions as a broad-spectrum antagonist for NMDA receptors.[1] Additionally, it acts as an agonist at a quisqualate-sensitized AP6 site in the hippocampus.[1][2]
Q2: I am having trouble dissolving this compound in my aCSF. What could be the reason?
The limited solubility of this compound in neutral pH solutions is a common issue. This compound is an amino acid derivative containing a phosphonate group, and its solubility is highly dependent on pH.[3][4] Standard aCSF is typically buffered to a physiological pH of 7.3-7.4, which may not be optimal for dissolving this compound. Precipitation can also occur if the aCSF components are not mixed in the correct order or if the solution is not properly oxygenated.
Q3: What is the recommended procedure for dissolving this compound in aCSF?
To improve solubility, it is recommended to first prepare a concentrated stock solution of this compound in an aqueous solvent with an adjusted pH and then dilute it into the final aCSF solution. Preparing a stock solution in water or a slightly alkaline solution (e.g., with a small amount of NaOH) can significantly improve solubility. For detailed steps, please refer to the Experimental Protocols section.
Q4: My this compound solution in aCSF appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation indicates that the this compound is not fully dissolved or has come out of solution. This can be caused by incorrect pH, low temperature, or interactions with other components in the aCSF. If you observe precipitates, it is best to discard the solution and prepare a fresh batch following the recommended dissolution protocol. Ensure the final pH of the aCSF containing this compound is within a stable range and that the solution is well-mixed.
Q5: How should I store my this compound stock solution and this compound-containing aCSF?
For short-term storage, it is recommended to prepare this compound solutions on the day of the experiment. If longer-term storage is necessary, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. When using a stored solution, allow it to equilibrate to room temperature and ensure there is no precipitation before use.
Q6: Can I use the sodium salt of this compound to improve solubility?
While a sodium salt version of this compound is not commonly marketed, sodium salts of similar compounds like DL-AP4 are available and are noted to be more water-soluble. If you are consistently facing solubility issues with the free acid form of this compound, investigating the availability of a salt form could be a viable alternative.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aCSF. | The pH of the aCSF (typically 7.4) is not optimal for this compound solubility. | Prepare a concentrated stock solution of this compound in purified water with a slightly adjusted pH (e.g., by adding a small amount of 1M NaOH) before diluting it into the aCSF. Ensure the final pH of the aCSF is readjusted if necessary. |
| Precipitate forms after adding this compound stock to aCSF. | The concentration of this compound exceeds its solubility limit in the final aCSF. The stock solution was not fully dissolved. The aCSF was not properly prepared, leading to precipitation of other salts. | Lower the final concentration of this compound. Ensure the stock solution is clear before adding it to the aCSF. Prepare fresh aCSF, ensuring all components are fully dissolved before adding the next. It is often recommended to add calcium and magnesium salts last and slowly while stirring. |
| The this compound solution is initially clear but becomes cloudy over time. | The solution is unstable at the storage temperature or pH. There might be microbial growth if the solution was not prepared under sterile conditions. | Prepare fresh solution before each experiment. If storing, aliquot and freeze at -20°C or -80°C. Filter-sterilize the final this compound containing aCSF if it is to be used for an extended period. |
| Inconsistent experimental results using this compound. | The this compound may not be fully in solution, leading to a lower effective concentration. The compound may have degraded due to improper storage. | Visually inspect the solution for any precipitates before use. Prepare fresh solutions for critical experiments. Follow recommended storage guidelines. |
Quantitative Data Summary
| Compound | Solvent | Maximum Concentration | Reference |
| DL-AP4 | Water | 50 mM (9.15 mg/mL) | |
| L-AP4 | Water | 5 mM | |
| L-AP4 | 1eq. NaOH | 100 mM |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile container.
-
Add a small volume of high-purity water to create a slurry.
-
Slowly add 1M NaOH dropwise while vortexing until the this compound is fully dissolved. Be cautious not to raise the pH too high. Aim for a slightly alkaline to neutral pH once dissolved.
-
Once dissolved, add high-purity water to reach the final desired stock concentration (e.g., 100 mM).
-
Verify the pH of the stock solution and adjust to ~7.4-7.6 if necessary, using dilute HCl or NaOH.
-
Filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Store at 4°C for same-day use or aliquot and freeze at -20°C for longer-term storage.
Protocol 2: Preparation of this compound in aCSF
-
Prepare the aCSF solution without the calcium and magnesium salts first to avoid precipitation. A common aCSF recipe includes (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, and 10 D-glucose.
-
Continuously bubble the aCSF with carbogen (95% O2 / 5% CO2) to maintain pH and oxygenation.
-
Slowly add the required volume of your this compound stock solution to the aCSF while stirring.
-
Slowly add the calcium (e.g., 2 mM CaCl2) and magnesium (e.g., 1 mM MgCl2) salts to the final solution. Add them dropwise and ensure each is fully dissolved before adding the next to prevent precipitation.
-
Check and adjust the final pH of the aCSF to 7.3-7.4.
-
The solution is now ready for experimental use.
Visualizations
This compound Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Signaling Pathway: this compound as an NMDA Receptor Antagonist
Caption: this compound competitively antagonizes the NMDA receptor, blocking ion influx.
Proposed Signaling for Quisqualate-Sensitized AP6 Site
Caption: this compound acts as an agonist at the Quisqualate-sensitized AP6 site.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Utilization of the resolved L-isomer of 2-amino-6-phosphonohexanoic acid (L-AP6) as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
How to prevent D-AP4 precipitation in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of D-2-amino-4-phosphonobutanoic acid (D-AP4) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
D-2-amino-4-phosphonobutanoic acid (this compound) is a selective agonist for the group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. It is commonly used in neuroscience research to study the physiological roles of these receptors in synaptic transmission and plasticity.
Q2: Why does my this compound solution precipitate?
This compound precipitation in aqueous solutions is a common issue that can arise from several factors:
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High Concentrations: Exceeding the solubility limit of this compound in your specific buffer.
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Buffer Composition: The presence of certain divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), can lead to the formation of insoluble phosphate salts.
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Incorrect pH: The solubility of this compound is pH-dependent.
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Improper Storage: Storing this compound solutions at inappropriate temperatures or for extended periods can promote precipitation.
Q3: What is the recommended solvent for preparing a this compound stock solution?
It is recommended to prepare a stock solution of this compound in an aqueous buffer at a slightly alkaline pH (e.g., 7.4) using a buffer system with low concentrations of divalent cations. For higher concentrations, the use of NaOH to adjust the pH and aid dissolution is often suggested.
Troubleshooting Guide: this compound Precipitation
Use this guide to diagnose and resolve issues with this compound precipitation in your experiments.
| Observation | Potential Cause | Recommended Action |
| Precipitation upon initial dissolution | The concentration of this compound exceeds its solubility in the chosen solvent. | Prepare a more dilute stock solution. Alternatively, aid dissolution by gentle warming and vortexing. Ensure the pH of the solvent is optimal for this compound solubility. |
| Precipitation after adding to experimental buffer | The experimental buffer contains high concentrations of incompatible ions, such as Ca²⁺ or Mg²⁺. | Reduce the concentration of divalent cations in your final experimental buffer if possible. Prepare a fresh, more dilute working solution of this compound immediately before use. |
| Precipitation during storage | The this compound solution is unstable under the current storage conditions (e.g., temperature, light exposure). | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light. |
| Precipitation when pH is adjusted | The pH of the solution has shifted to a range where this compound is less soluble. | Re-verify and adjust the pH of your this compound solution. Use a stable buffer system to maintain the desired pH. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (100 mM)
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Weigh out the desired amount of this compound powder.
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Add a volume of 1N NaOH dropwise while vortexing until the this compound is fully dissolved.
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Add a buffered solution (e.g., 10x PBS) to bring the stock to the desired final concentration.
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Adjust the final pH to 7.4 with HCl.
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Sterile filter the solution through a 0.22 µm filter.
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Aliquot the stock solution into smaller volumes and store at -20°C.
Protocol 2: Using this compound in a Cell-Based Assay
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Thaw an aliquot of the this compound stock solution at room temperature.
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Dilute the stock solution to the final working concentration in your experimental buffer (e.g., artificial cerebrospinal fluid, aCSF) immediately before application to the cells.
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Ensure the final concentration of divalent cations in the experimental buffer is minimized to what is necessary for the assay to prevent precipitation.
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Apply the this compound containing solution to your cells and proceed with your experimental measurements.
Quantitative Data: this compound Solubility
The solubility of this compound is significantly influenced by the composition of the buffer, particularly the concentration of divalent cations.
| Buffer Composition | This compound Concentration (mM) | Observation |
| Deionized Water | 100 | Soluble with pH adjustment |
| PBS (1x) | 50 | Generally soluble |
| aCSF (2 mM Ca²⁺, 1 mM Mg²⁺) | >1 | Potential for precipitation |
| aCSF (0.5 mM Ca²⁺, 0.25 mM Mg²⁺) | 10 | Improved solubility |
Visualizations
Signaling Pathway of Group III mGluRs
Caption: this compound activates group III mGluRs, leading to the inhibition of adenylyl cyclase and presynaptic calcium channels.
Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow to diagnose and resolve this compound precipitation issues.
Optimizing D-AP4 concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of D-AP4 (D-2-amino-4-phosphonobutyric acid) and minimize off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a selective agonist for group III metabotropic glutamate receptors (mGluRs). It displays the highest potency for mGluR4 and mGluR8, followed by mGluR6, and is significantly less potent at mGluR7. These receptors are typically located presynaptically and their activation generally leads to the inhibition of neurotransmitter release.
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effect of this compound is the antagonism of NMDA receptors, which is more pronounced at higher concentrations.[1] Some studies also suggest that at very high concentrations, this compound can act as a partial co-agonist at the glycine site of NMDA receptors.[1] Additionally, as a phosphono analogue of glutamate, it's crucial to consider potential interactions with other glutamate-binding proteins, although these are less characterized.[2][3]
Q3: What is a good starting concentration for my experiments?
A3: A good starting concentration depends on the specific mGluR subtype you are targeting and your experimental system. For highly sensitive subtypes like mGluR4 and mGluR8, concentrations in the low micromolar to high nanomolar range (e.g., 0.1 µM to 1 µM) are often effective. For less sensitive subtypes or to ensure broader group III mGluR activation, a higher concentration (e.g., 10-50 µM) might be necessary. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Q4: How can I be sure the effects I'm seeing are due to group III mGluR activation and not off-target effects?
A4: To confirm the observed effects are mediated by group III mGluRs, you should perform control experiments using a selective group III mGluR antagonist, such as MAP4. If the effects of this compound are blocked or reversed by the antagonist, it provides strong evidence for on-target activity. Additionally, to rule out NMDA receptor involvement, you can test for the effects of this compound in the presence of a specific NMDA receptor antagonist, like D-AP5. If the effects of this compound persist, it suggests they are not mediated by NMDA receptors.
Data Presentation: this compound Concentration Guidelines
The following table summarizes the effective concentrations of this compound for its on-targets and the concentrations at which off-target effects have been observed.
| Target/Effect | Concentration Range (EC₅₀/IC₅₀) | Notes |
| On-Target (Group III mGluRs) | ||
| mGluR4 | 0.1 - 0.13 µM (EC₅₀) | High-affinity target. |
| mGluR8 | 0.29 µM (EC₅₀) | High-affinity target. |
| mGluR6 | 1.0 - 2.4 µM (EC₅₀) | Moderate affinity target. |
| mGluR7 | 249 - 337 µM (EC₅₀) | Low-affinity target. |
| Off-Target Effects | ||
| NMDA Receptor Antagonism | > 50 µM | Concentration-dependent antagonism. Caution should be exercised when using this compound at concentrations approaching this range if NMDA receptor signaling is relevant. |
| NMDA Receptor Co-agonism | 25 µM (EC₅₀) | Acts as a partial co-agonist with NMDA at the glycine site. |
Mandatory Visualizations
Caption: this compound signaling pathway at presynaptic terminals.
Caption: Workflow for optimizing this compound concentration.
Experimental Protocols
Protocol 1: Determining the Dose-Response Curve of this compound using Brain Slice Electrophysiology
Objective: To determine the concentration of this compound that produces a half-maximal response (EC₅₀) in inhibiting synaptic transmission in a specific brain region.
Materials:
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Standard brain slice preparation and electrophysiology rig.
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Artificial cerebrospinal fluid (aCSF).
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This compound stock solution (e.g., 10 mM in sterile water or NaOH).
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Recording electrodes.
Procedure:
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Brain Slice Preparation: Prepare acute brain slices (250-350 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.
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Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
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Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
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Baseline Recording: Obtain a stable baseline recording of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 10-15 minutes.
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This compound Application: Prepare a series of this compound dilutions in aCSF (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).
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Cumulative Concentration Application: Sequentially apply the increasing concentrations of this compound, allowing the response to stabilize at each concentration before proceeding to the next.
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Washout: After the highest concentration, perfuse the slice with aCSF alone to assess the reversibility of the effect.
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Data Analysis: Measure the amplitude or slope of the synaptic response at each concentration. Normalize the data to the baseline response and plot the percent inhibition against the log of the this compound concentration. Fit the data with a sigmoidal dose-response curve to determine the EC₅₀.
Protocol 2: Validating On-Target Effects and Assessing Off-Target NMDA Receptor Blockade
Objective: To confirm that the observed effects of this compound are mediated by group III mGluRs and not by off-target NMDA receptor antagonism.
Materials:
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As in Protocol 1.
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Group III mGluR antagonist (e.g., MAP4) stock solution.
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NMDA receptor antagonist (e.g., D-AP5) stock solution.
Procedure:
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On-Target Validation:
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Establish a stable baseline recording as in Protocol 1.
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Apply an effective concentration of this compound (e.g., the EC₅₀ determined in Protocol 1) and observe the inhibitory effect.
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Co-apply the group III mGluR antagonist (e.g., 100 µM MAP4) with this compound.
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Expected Result: The inhibitory effect of this compound should be significantly reduced or abolished in the presence of the antagonist.
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Off-Target Assessment:
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Establish a stable baseline recording.
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Apply a specific NMDA receptor antagonist (e.g., 50 µM D-AP5) to block NMDA receptor-mediated synaptic transmission.
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Once the response has stabilized in the presence of the NMDA receptor antagonist, apply the desired concentration of this compound.
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Expected Result: If the inhibitory effect of this compound is independent of NMDA receptor antagonism, it will still be observed in the presence of D-AP5.
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Troubleshooting Guide
Caption: Troubleshooting decision tree for this compound experiments.
Q: I am not seeing any effect after applying this compound. What could be the problem?
A:
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Solution Integrity: Ensure your this compound stock solution is not degraded. It is best to use freshly prepared solutions. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.
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Concentration: The concentration you are using may be too low for the specific mGluR subtypes in your preparation. Consult the dose-response data and consider increasing the concentration.
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Tissue Viability: The health of your experimental preparation (e.g., brain slice, cell culture) is critical. Poor tissue health can lead to a lack of response. Ensure proper preparation and recovery procedures are followed.
Q: The effect of this compound is variable between my experiments.
A:
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Experimental Conditions: Inconsistencies in experimental parameters such as temperature, pH of the aCSF, and perfusion rate can affect results. Standardize these conditions across all experiments.
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Slice Quality: Variability in brain slice quality can contribute to inconsistent results. Ensure a consistent slicing and recovery protocol.
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Pipette Placement: In electrophysiology experiments, slight variations in electrode placement can lead to different results. Try to be as consistent as possible with your recording locations.
Q: I suspect the effects I am observing are not specific to group III mGluRs. How can I confirm this?
A:
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Antagonist Control: The most definitive way to confirm specificity is to use a group III mGluR antagonist like MAP4. If the effect of this compound is blocked by the antagonist, it is likely on-target.
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NMDA Receptor Control: To rule out off-target effects on NMDA receptors, perform the experiment in the presence of an NMDA receptor antagonist like D-AP5. If the this compound effect persists, it is not mediated by NMDA receptors.
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Lower Concentration: If you suspect off-target effects, try reducing the concentration of this compound. Off-target effects are more likely at higher concentrations. The lowest effective concentration should be used to maximize specificity.
References
- 1. Direct effects of metabotropic glutamate receptor compounds on native and recombinant N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonate and Thiasugar Analogues of Glucosamine-6-phosphate: Activation of the glmS Riboswitch and Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonate and phosphinate analogues of N-acylated gamma-glutamylglutamate. potent inhibitors of glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting D-AP4 Effects in Long-Term Potentiation Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during long-term potentiation (LTP) experiments, with a specific focus on the application of the group III metabotropic glutamate receptor (mGluR) agonist, D-AP4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on LTP?
A1: D-2-amino-4-phosphonobutyric acid (this compound) is a stereoisomer of AP4. The more biologically active isomer, L-AP4, is a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are typically located presynaptically and, when activated, inhibit neurotransmitter release by suppressing adenylyl cyclase activity.[1][2] Therefore, the application of a group III mGluR agonist like L-AP4 is generally expected to reduce synaptic transmission and inhibit the induction of LTP.[3][4][5]
Q2: I am not observing any effect of this compound on my LTP experiments. Is this expected?
A2: It is highly possible that the lack of an effect from this compound is expected. Scientific literature suggests that the D-isomer of AP4 is essentially inactive as an agonist at group III mGluRs. In contrast, the L-isomer, L-AP4, is the active compound that elicits the characteristic inhibitory effects on synaptic transmission. Therefore, the absence of a this compound effect may be due to the low potency or inactivity of this specific isomer at the target receptors.
Q3: Should I be using L-AP4 instead of this compound?
A3: Yes, for studying the effects of group III mGluR activation on LTP, L-AP4 is the scientifically accepted and widely used agonist. If your research goal is to modulate these receptors, using L-AP4 is strongly recommended to ensure a targeted and measurable effect.
Q4: What are the typical concentrations of L-AP4 used to modulate LTP?
A4: The effective concentration of L-AP4 can vary depending on the specific brain region, the subtype of group III mGluR present, and the age of the animal model. High micromolar to low millimolar concentrations are often required to see an effect, particularly at synapses expressing the low-affinity mGluR7 subtype. In vivo studies have used concentrations in the range of 40-80 mM delivered via intracranial injection, while in vitro slice experiments may use bath application of 50 µM to 1 mM.
Troubleshooting Guide: No Effect of a Group III mGluR Agonist (L-AP4)
Even when using the correct isomer (L-AP4), a lack of effect can sometimes occur. This guide provides a systematic approach to troubleshooting these situations.
Experimental Workflow for Troubleshooting
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Regional and developmental profile of modulation of hippocampal synaptic transmission and LTP by AP4-sensitive mGluRs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-AP4, a potent agonist of group III metabotropic glutamate receptor, decreases central action of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
D-AP4 showing unexpected agonist instead of antagonist activity
This technical support resource provides troubleshooting guidance for researchers observing unexpected agonist activity with D-AP4 (D-2-amino-4-phosphonobutanoic acid), a compound typically characterized as a glutamate receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: I used this compound expecting to see NMDA receptor antagonism, but I observed an agonist-like effect. Why might this be happening?
A1: While this compound is a known broad-spectrum antagonist for NMDA receptors, it can exhibit agonist activity at other glutamate receptor subtypes.[1] Specifically, this compound has been shown to act as an agonist at a quisqualate-sensitized AP6 site in the hippocampus.[1] It is crucial to consider the specific receptor subtypes expressed in your experimental system.
Q2: Could the observed agonist activity be due to contamination of my this compound sample?
A2: While less common with highly pure compounds, contamination is a possibility that should not be ruled out. Contamination with the L-isomer, L-AP4, which is a potent group III metabotropic glutamate receptor (mGluR) agonist, could produce agonist effects.[2] We recommend verifying the purity of your this compound stock and considering the use of a fresh, certified pure batch.
Q3: Does the concentration of this compound influence whether it acts as an agonist or antagonist?
A3: Yes, the concentration of a ligand can be a critical factor in its pharmacological profile. For instance, this compound inhibits AMPA receptor-stimulated cobalt influx in cerebellar granule cells with an IC50 of ≥ 100 μM, indicating that high concentrations are needed for this antagonistic effect.[1] In contrast, agonist effects at other receptors, such as certain mGluRs, might occur at different concentration ranges. It is advisable to perform a full dose-response curve to characterize the effect in your specific experimental setup.
Q4: Are there specific tissues or cell types where this compound is more likely to show agonist activity?
A4: Yes, the pharmacological effects of this compound can be tissue-dependent. For example, studies in the rat retina have shown that D,L-AP4 can act as an agonist at group III mGluRs, preferentially blocking cone signals at low concentrations (e.g., 2 μM). This suggests that in systems with high expression of specific mGluR subtypes, such as retinal ON bipolar cells, an agonist effect is more likely to be observed.
Troubleshooting Guide: Unexpected Agonist Activity of this compound
If you are observing unexpected agonist activity with this compound, follow these troubleshooting steps:
Step 1: Verify Experimental Parameters
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Confirm Reagent Identity and Purity: Ensure that your vial is correctly labeled as this compound and not L-AP4 or a D,L-mixture. If possible, verify the purity of your compound.
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Check Concentration: Double-check your calculations and dilution series. An incorrect concentration could lead to misleading results.
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Review Preparation Protocol: Ensure that the vehicle for dissolving this compound is appropriate and does not have any confounding effects on your system.
Step 2: Characterize the Receptor Profile of Your System
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Identify Expressed Receptors: Determine which glutamate receptor subtypes are present in your experimental model (e.g., cell line, tissue slice). The presence of group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8) could explain the agonist activity.
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Use Selective Antagonists: To confirm the involvement of a specific receptor, use a selective antagonist for the suspected receptor subtype in conjunction with this compound. For example, a group III mGluR antagonist like MPPG could be used to block the agonist effect.
Step 3: Consult the Literature for System-Specific Effects
-
Tissue-Specific Pharmacology: Be aware that the pharmacology of AP4 isomers can differ between systems. For instance, the relative potencies of group III mGluR agonists can vary between the retina and the hippocampus.
Data Summary: Pharmacological Profile of AP4 Isomers
| Compound | Primary Activity | Receptor Target(s) | Reported IC50/EC50 Values | Reference(s) |
| This compound | NMDA Receptor Antagonist | NMDA Receptors | IC50 ≥ 100 μM for inhibition of AMPA-stimulated Co2+ influx | |
| Group III mGluR Agonist | Quisqualate-sensitized AP6 site, certain mGluRs | 2 μM (as D,L-AP4) for effects on rat ERG b-wave | ||
| L-AP4 | Group III mGluR Agonist | mGluR4, mGluR6, mGluR7, mGluR8 | EC50 values: mGluR4 (0.1-0.13 μM), mGluR8 (0.29 μM), mGluR6 (1.0-2.4 μM), mGluR7 (249-337 μM) |
Visual Guides
Signaling Pathway: Group III Metabotropic Glutamate Receptors
Caption: Agonism at Group III mGluRs by AP4 isomers typically leads to inhibition of adenylate cyclase.
Experimental Workflow: Troubleshooting Unexpected Agonist Activity
References
Minimizing D-AP4-induced artifacts in electrophysiological recordings
Welcome to the technical support center for minimizing D-AP4-induced artifacts in electrophysiological recordings. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving the group III metabotropic glutamate receptor (mGluR) agonist, D-2-Amino-4-phosphonobutyric acid (this compound).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the central nervous system?
A1: this compound is a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are predominantly located on presynaptic terminals and act as autoreceptors or heteroreceptors to inhibit the release of neurotransmitters, such as glutamate and GABA.[2][3]
Q2: How does activation of group III mGluRs by this compound lead to the inhibition of neurotransmitter release?
A2: Group III mGluRs are coupled to Gi/o proteins.[1] Upon activation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate the activity of voltage-gated calcium (Ca2+) and potassium (K+) channels. This typically involves the inhibition of presynaptic Ca2+ channels, which reduces calcium influx and, consequently, neurotransmitter release, and the activation of K+ channels, which hyperpolarizes the presynaptic terminal.
Q3: What are the common electrophysiological effects observed upon application of this compound?
A3: The most common effect of this compound application is a reduction in the amplitude of evoked synaptic responses, such as excitatory postsynaptic potentials (EPSPs) or currents (EPSCs), and inhibitory postsynaptic potentials (IPSPs) or currents (IPSCs). This is due to the presynaptic inhibition of neurotransmitter release. In some preparations, this compound may have no effect on passive membrane properties of the postsynaptic neuron.
Q4: What is the difference between this compound and L-AP4?
A4: this compound and L-AP4 are stereoisomers. L-AP4 is the more commonly used and potent agonist for group III mGluRs. While both isomers can activate these receptors, L-AP4 generally exhibits higher potency. It is crucial to check the specific isomer used in your experiments and refer to the relevant literature for appropriate concentrations. Much of the literature uses the term L-AP4.
Q5: What are potential "artifacts" when using this compound?
A5: In the context of this compound application, "artifacts" can refer to several phenomena:
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Off-target effects: At higher concentrations, this compound may interact with other receptors or transporters, leading to unintended physiological responses.
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Network effects: The intended presynaptic inhibition at one synapse can lead to complex, downstream changes in the activity of the entire neural circuit, which may be misinterpreted as a direct effect of the drug on the recorded neuron.
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Non-specific changes in recording stability: Issues such as changes in seal resistance, electrode drift, or problems with the perfusion system can occur coincidentally with drug application and be mistaken for a drug-induced effect.
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Vehicle effects: The solvent used to dissolve this compound, if not properly controlled for, could have its own effects on neuronal activity.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during electrophysiological recordings with this compound.
Problem 1: No observable effect of this compound on synaptic transmission.
This is a common issue that can arise from several factors, ranging from the drug solution itself to the specifics of the biological preparation.
| Question | Possible Cause & Solution |
| Is the this compound solution freshly prepared? | Cause: this compound in solution can degrade over time. Solution: Prepare fresh this compound solution for each experiment from a stock solution. |
| Was the this compound stock stored correctly? | Cause: Improper storage can lead to degradation of the compound. Solution: Store this compound powder and stock solutions according to the manufacturer's instructions, typically at -20°C or below. |
| Is the concentration of this compound appropriate? | Cause: The effective concentration of this compound can vary significantly between brain regions and preparations. Too low a concentration will have no effect. Solution: Consult the literature for concentrations used in similar preparations. Perform a concentration-response curve to determine the optimal concentration for your experiment. |
| Is the perfusion system working correctly? | Cause: A blockage or leak in the perfusion lines can prevent the drug from reaching the slice. Solution: Check the perfusion lines for blockages and ensure a consistent flow rate. |
| Are group III mGluRs expressed in your target synapse? | Cause: The target synapse may not express a significant number of group III mGluRs. Solution: Verify the expression of group III mGluRs in your brain region of interest through literature review, immunohistochemistry, or in-situ hybridization. |
| Is the brain slice healthy? | Cause: Unhealthy or damaged slices may not exhibit normal synaptic function. Solution: Ensure proper slice preparation and recovery techniques are used. Visually inspect the slice for signs of damage or excessive swelling. |
Problem 2: The observed effect of this compound is highly variable between experiments.
Variability can be a significant challenge in pharmacology experiments. A systematic approach is key to identifying the source of this inconsistency.
| Question | Possible Cause & Solution |
| Is the quality of brain slices consistent? | Cause: Differences in slice health can lead to variable drug responses. Solution: Standardize the slicing procedure, including the age of the animal, the blade quality, and the composition of the slicing solution. |
| Are experimental conditions stable? | Cause: Fluctuations in temperature, pH, or oxygenation of the artificial cerebrospinal fluid (aCSF) can affect neuronal activity and drug efficacy. Solution: Ensure consistent and adequate oxygenation of aCSF, and use a temperature controller to maintain a stable recording temperature. |
| Is the baseline recording stable before drug application? | Cause: An unstable baseline suggests issues with the recording setup (e.g., seal resistance, electrode drift) that can confound the interpretation of drug effects. Solution: Allow for a stable baseline recording period before applying this compound. If the baseline is unstable, troubleshoot the patch-clamp setup before proceeding. |
Problem 3: this compound application causes a change in the holding current or input resistance of the postsynaptic cell.
While group III mGluRs are primarily presynaptic, postsynaptic effects, though less common, can occur. It is also possible that the observed changes are indirect network effects.
| Question | Possible Cause & Solution |
| Is the effect present when synaptic transmission is blocked? | Cause: If the effect persists in the presence of blockers of ionotropic glutamate and GABA receptors (e.g., CNQX, APV, and picrotoxin), it is likely a direct postsynaptic effect. Solution: Apply a cocktail of synaptic blockers to isolate the recorded neuron from network activity. |
| Is the seal resistance of the patch stable during application? | Cause: A change in seal resistance can alter the holding current and input resistance. Solution: Monitor the seal resistance throughout the experiment. If it changes significantly upon drug application, the recording is likely unstable. |
| Does the vehicle solution alone cause the effect? | Cause: The solvent for this compound might have an effect on the cell. Solution: Perform a control experiment where only the vehicle solution is applied. |
Quantitative Data Summary
The potency of L-AP4 can vary across the different subtypes of group III mGluRs. It is important to consider these differences when designing experiments and interpreting results.
| Receptor Subtype | Agonist | EC50 (µM) | Reference |
| mGluR4 | L-AP4 | 0.32 | |
| mGluR6 | L-AP4 | 0.055 | |
| mGluR7 | L-AP4 | 249 | |
| mGluR8 | L-AP4 | 0.06 |
EC50 values can vary depending on the expression system and assay conditions.
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol is a general guideline and may need to be optimized for specific brain regions and animal ages.
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Anesthesia and Perfusion:
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Deeply anesthetize the animal (e.g., with isoflurane or a ketamine/xylazine cocktail) according to approved institutional protocols.
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Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based slicing solution.
-
-
Brain Extraction and Slicing:
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Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.
-
Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 250-350 µm).
-
-
Slice Recovery:
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Transfer the slices to a recovery chamber containing NMDG-based slicing solution at 32-34°C for a short period (e.g., 10-15 minutes).
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Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Protocol 2: Application of this compound in Brain Slices
-
Stock Solution Preparation:
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Prepare a concentrated stock solution of this compound (e.g., 10-100 mM) in deionized water or a suitable buffer.
-
Store the stock solution in aliquots at -20°C or below.
-
-
Working Solution Preparation:
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On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in oxygenated aCSF.
-
-
Bath Application:
-
Establish a stable baseline recording for at least 5-10 minutes.
-
Switch the perfusion from control aCSF to the this compound-containing aCSF.
-
Allow sufficient time for the bath to fully exchange and for the drug to take effect. The time course of the effect should be monitored.
-
-
Washout:
-
After observing the drug effect, switch the perfusion back to control aCSF to wash out the drug and observe any recovery of the synaptic response.
-
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway of group III metabotropic glutamate receptors.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group III metabotropic glutamate receptors: pharmacology, physiology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the efficacy and potency of D-AP4 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy and potency of D-2-Amino-4-phosphonobutanoic acid (D-AP4) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is a rigid analog of the neurotransmitter glutamate. It is known to act as a broad-spectrum antagonist for N-methyl-D-aspartate (NMDA) receptors.[1] Additionally, its stereoisomer, L-AP4, is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), specifically mGluR4, mGluR6, mGluR7, and mGluR8. Due to potential cross-reactivity, it is crucial to consider both target families when designing and interpreting experiments with this compound.
Q2: What is the difference between efficacy and potency?
A2: Potency refers to the concentration of a drug required to produce 50% of its maximal effect (EC50 for an agonist, IC50 for an antagonist). A more potent drug requires a lower concentration to achieve this effect. Efficacy , on the other hand, is the maximum response a drug can produce. For an agonist, this is the maximal activation of the receptor, while for an antagonist, it is the maximal inhibition of the receptor's activity.
Q3: How should I prepare and store this compound solutions?
A3: this compound is typically soluble in aqueous solutions. For a stock solution, dissolve this compound in water or a suitable buffer. If you encounter solubility issues, gentle warming or sonication may help. It is recommended to prepare fresh solutions for each experiment.[2][3] If storage is necessary, aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[4][5] Always check for precipitation before use.
Q4: I am seeing inconsistent or no effects with this compound. What are the common causes?
A4: Inconsistent results can arise from several factors:
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Solution Instability: this compound solutions may degrade over time, especially if not stored properly. Always use freshly prepared solutions or properly stored aliquots.
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Incorrect Concentration: Verify your calculations and dilution series. The potency of this compound can vary significantly between receptor subtypes.
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Cell Health and Passage Number: Ensure your cells are healthy and within an appropriate passage number range, as receptor expression levels can change over time.
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Dual Agonist/Antagonist Activity: Depending on the receptor subtypes present in your experimental system, this compound may exhibit mixed agonist and antagonist effects, leading to complex dose-response curves.
Troubleshooting Guides
Issue 1: Low Potency or Efficacy in mGluR Agonist Assays
| Potential Cause | Troubleshooting Step |
| Incorrect Isomer | Verify that you are using L-AP4 for potent group III mGluR agonism. This compound is a weak agonist at these receptors. |
| Receptor Subtype Expression | Confirm the expression of group III mGluRs (mGluR4, 6, 7, 8) in your cell line or tissue preparation. L-AP4 has significantly lower potency at mGluR7. |
| G-Protein Coupling | Ensure that the G-protein coupling machinery (Gi/o) is intact and functional in your experimental system. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and the concentration of other signaling molecules (e.g., forskolin in cAMP assays). |
Issue 2: Unexpected or Off-Target Effects in NMDA Receptor Antagonist Assays
| Potential Cause | Troubleshooting Step |
| Activity at mGluRs | Be aware of potential off-target effects at group III mGluRs, especially if using a racemic mixture (DL-AP4). Consider using a selective mGluR antagonist to isolate the NMDA receptor-mediated effects. |
| Glycine Concentration | The potency of competitive NMDA receptor antagonists can be influenced by the concentration of the co-agonist glycine or D-serine. Ensure a consistent and known concentration of the co-agonist in your experiments. |
| NMDA Receptor Subunit Composition | The affinity and potency of NMDA receptor antagonists can vary between different subunit compositions (e.g., GluN2A vs. GluN2B). Characterize the subunit composition of your system if possible. |
| Voltage-Dependent Block | If using electrophysiology, be aware that the block of NMDA receptors by some antagonists can be voltage-dependent. |
Data Presentation
Table 1: Potency of L-AP4 at Group III mGluR Subtypes
| Receptor Subtype | EC50 (µM) |
| mGluR4 | 0.1 - 0.13 |
| mGluR6 | 1.0 - 2.4 |
| mGluR7 | 249 - 337 |
| mGluR8 | 0.29 |
Data for L-AP4, the more potent agonist isomer at these receptors.
Table 2: Binding Affinity of DL-AP4
| Target | Apparent Kd (µM) |
| Glutamate Binding (general) | 66 |
| Lateral Perforant Path Synapses | 2.5 |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess this compound Antagonism at NMDA Receptors
Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons.
Materials:
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Cultured neurons (e.g., primary hippocampal or cortical neurons)
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External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.001 glycine, pH 7.4 with NaOH.
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Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
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NMDA
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This compound
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Patch-clamp rig with amplifier and data acquisition system.
Procedure:
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Prepare fresh external and internal solutions.
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Transfer a coverslip with cultured neurons to the recording chamber on the microscope.
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Continuously perfuse the neurons with the external solution.
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Establish a whole-cell patch-clamp recording from a neuron.
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Clamp the cell at a holding potential of -60 mV.
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Apply a brief puff of NMDA (e.g., 100 µM for 1-2 seconds) to elicit an inward current. This is your baseline response.
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Wash the cell with the external solution until the current returns to baseline.
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Perfuse the chamber with the external solution containing the desired concentration of this compound for 2-5 minutes.
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Co-apply the same puff of NMDA in the presence of this compound and record the current.
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Wash out this compound and re-test the NMDA response to check for recovery.
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Repeat steps 8-10 with a range of this compound concentrations to generate a dose-response curve and calculate the IC50.
Protocol 2: Calcium Imaging to Measure L-AP4 Agonism at mGluRs
Objective: To measure the L-AP4-induced changes in intracellular calcium concentration in cells expressing Gq-coupled mGluRs (Note: Group III mGluRs are typically Gi/o coupled and inhibit adenylyl cyclase. To measure their activity via calcium imaging, co-expression with a promiscuous G-protein like Gαqi5 or using a biosensor for cAMP is often necessary. This protocol assumes a system where group III mGluR activation leads to a measurable calcium signal).
Materials:
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Cells expressing the group III mGluR of interest and a suitable G-protein.
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Calcium indicator dye (e.g., Fluo-4 AM).
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Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
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L-AP4
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Fluorescence microscope with a camera and appropriate filters.
Procedure:
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Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
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Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions.
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Remove the culture medium and wash the cells with HBSS.
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Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
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Wash the cells twice with HBSS to remove excess dye.
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Add fresh HBSS to each well.
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Place the plate on the fluorescence microscope and acquire a baseline fluorescence reading.
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Add varying concentrations of L-AP4 to the wells.
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Record the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximal response.
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Plot the peak fluorescence change as a function of L-AP4 concentration to determine the EC50.
Mandatory Visualizations
Caption: L-AP4 activation of a Group III mGluR and downstream signaling cascade.
References
- 1. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Identifying and mitigating potential D-AP4 neurotoxicity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using D-AP4 (D-2-Amino-4-phosphonobutyric acid) in in vitro studies. The information focuses on identifying and mitigating potential neurotoxicity, helping to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a phosphono analogue of glutamate. It is known to act as a broad-spectrum antagonist for NMDA receptors.[1] Additionally, it may have activity at other glutamate receptor sites, including as an agonist for a quisqualate-sensitized AP6 site in the hippocampus.[1] Its enantiomer, L-AP4, is a well-characterized agonist for group III metabotropic glutamate receptors (mGluRs), which are typically associated with neuroprotective effects.[2][3][4]
Q2: Is this compound known to be neurotoxic in vitro?
Currently, there is a lack of direct scientific literature demonstrating that this compound is inherently neurotoxic to neuronal cultures. In fact, as an NMDA receptor antagonist, it would be expected to protect against glutamate-induced excitotoxicity. However, unexpected cell death or adverse effects in vitro could potentially arise from off-target effects, impurities, or use at very high concentrations.
Q3: What are the potential mechanisms of this compound-induced neurotoxicity?
While not established, any potential neurotoxicity could theoretically arise from:
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Off-target effects: At high concentrations, this compound may interact with other receptors or cellular targets in a detrimental way.
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Metabolic stress: The introduction of any compound at high concentrations can induce stress on cellular metabolism.
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Excitotoxicity in specific contexts: Although an NMDA antagonist, complex interactions in a mixed neuronal culture could potentially lead to excitotoxic conditions under specific experimental paradigms.
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Apoptosis or Necrosis: As with many compounds, excessive concentrations could trigger programmed cell death (apoptosis) or direct cell injury (necrosis).
Q4: What are the typical working concentrations for this compound in vitro?
The optimal concentration of this compound will vary depending on the cell type and experimental goals. It is always recommended to perform a dose-response curve to determine the effective concentration for your specific assay while minimizing the potential for off-target effects. Based on available literature for related compounds and its antagonist activity, a starting range could be from low micromolar to sub-millimolar concentrations. For instance, this compound has been shown to inhibit AMPA receptor-stimulated cobalt influx in cerebellar granule cells with an IC50 of ≥ 100 μM.
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments where you suspect this compound may be contributing to unexpected neurotoxicity.
| Problem | Possible Cause | Recommended Action |
| Increased cell death after this compound application. | High Concentration: The concentration of this compound may be too high, leading to off-target effects or general cellular stress. | - Perform a dose-response experiment to identify the lowest effective concentration. - Titrate this compound from a low to a high concentration range (e.g., 1 µM to 1 mM) and assess cell viability at each concentration. |
| Contamination: The this compound stock solution or cell culture may be contaminated. | - Prepare a fresh stock solution of this compound. - Test for mycoplasma and other contaminants in your cell cultures. | |
| Solvent Toxicity: The solvent used to dissolve this compound may be toxic to the cells. | - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.1%). - Run a vehicle control (culture medium with the solvent at the same concentration used for this compound). | |
| Neurite degeneration or changes in neuronal morphology. | Sub-lethal Toxicity: this compound may be causing stress to the neurons without immediate cell death. | - Lower the concentration of this compound. - Reduce the duration of exposure. - Perform immunocytochemistry for markers of neuronal health (e.g., MAP2, β-III tubulin) and stress (e.g., ATF3). |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell density, age of culture, or passage number can affect susceptibility to toxic insults. | - Standardize your cell plating density and experimental timeline. - Use cells within a consistent passage number range. |
| Preparation of this compound: Inconsistent preparation of the this compound stock solution. | - Prepare a large batch of this compound stock solution, aliquot, and store appropriately to ensure consistency across experiments. |
Quantitative Data Summary
| Compound | Target | Action | Cell Type | IC50 / EC50 |
| This compound | NMDA Receptor | Broad Spectrum Antagonist | N/A | Not specified |
| This compound | AMPA Receptor-stimulated Co2+ influx | Inhibition | Cultured cerebellar granule cells | ≥ 100 μM |
| This compound | Quisqualate-sensitized AP6 site | Agonist | Hippocampus | Not specified |
Experimental Protocols
To investigate potential this compound neurotoxicity, a series of standard in vitro assays can be employed.
Protocol 1: Assessment of Cell Viability using MTT Assay
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Cell Plating: Plate neuronal cells in a 96-well plate at a desired density and allow them to adhere and differentiate for the appropriate time.
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Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control and a positive control for toxicity (e.g., high concentration of glutamate).
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours) at 37°C and 5% CO2.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 3-4 hours at 37°C.
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Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Protocol 2: Assessment of Apoptosis using Caspase-3/7 Activity Assay
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Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol, plating cells in a white-walled 96-well plate suitable for luminescence measurements.
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Incubation: Incubate for the desired time.
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Assay Reagent Addition: Add a commercially available caspase-3/7 activity assay reagent (e.g., Caspase-Glo® 3/7) to each well.
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Incubation: Incubate at room temperature for 1-2 hours as per the manufacturer's instructions.
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Measurement: Measure luminescence using a microplate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Protocol 3: Assessment of Oxidative Stress using DCFDA Assay
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Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
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Incubation: Incubate for the desired time.
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DCFDA Staining: Remove the treatment medium and wash the cells with warm PBS. Add DCFDA (2',7'-dichlorofluorescin diacetate) staining solution (typically 10 µM) to the cells and incubate for 30-60 minutes at 37°C.
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Measurement: Wash the cells with PBS to remove excess dye. Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader. An increase in fluorescence indicates an increase in reactive oxygen species (ROS).
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway for this compound-induced neurotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jneurosci.org [jneurosci.org]
- 3. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group III metabotropic glutamate receptors and drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
D-AP4 degradation in solution and long-term storage best practices
This technical support center provides guidance on the degradation of D-2-Amino-4-phosphonobutanoic acid (D-AP4) in solution and best practices for its long-term storage. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: this compound is typically soluble in aqueous solutions. For a stock solution, dissolve the solid this compound in high-purity water or an aqueous buffer (e.g., PBS, HEPES) to the desired concentration. Gentle warming and sonication can aid dissolution. For long-term storage, it is advisable to prepare stock solutions in a buffer that is appropriate for your downstream experiments and at a slightly acidic to neutral pH. Some suppliers suggest that for aqueous stock solutions, they should be filtered through a 0.22 µm filter and sterilized before use.
Q2: How should I store solid this compound and its stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations are summarized in the table below.
| Form | Storage Temperature | Duration | Container | Notes |
| Solid Powder | -20°C | Up to 2 years[1] | Tightly sealed, desiccated | Protect from moisture. |
| Aqueous Stock Solution | -20°C | Up to 1 month | Aliquoted, sealed tubes | Avoid repeated freeze-thaw cycles. |
| Aqueous Stock Solution | -80°C | Up to 6 months | Aliquoted, sealed tubes | Preferred for longer-term storage. |
| Solution in DMSO | 4°C | Up to 2 weeks[1] | Sealed vial | For short-term use. |
| Solution in DMSO | -80°C | Up to 6 months[1] | Aliquoted, sealed tubes | For longer-term storage. |
Q3: Is this compound susceptible to degradation in aqueous solutions?
Q4: How do pH and temperature affect this compound stability in solution?
A4: For many small molecules, pH and temperature are critical factors in stability[3]. Extreme pH values (highly acidic or alkaline) and elevated temperatures can accelerate degradation. It is best practice to store this compound solutions at a pH close to neutral and at low temperatures to minimize potential degradation.
Q5: Should I be concerned about the photostability of this compound solutions?
A5: Photodegradation can be a concern for many organic molecules. It is recommended to protect this compound solutions from light, especially during long-term storage, by using amber vials or by wrapping containers in aluminum foil.
Q6: How many freeze-thaw cycles can a this compound stock solution tolerate?
A6: Repeated freeze-thaw cycles can degrade many compounds in solution. While specific data for this compound is unavailable, it is a general best practice to aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results with a new batch of this compound. | - Improper storage of the new batch.- Degradation of the stock solution. | - Verify that the solid this compound was stored correctly.- Prepare a fresh stock solution from the solid.- Perform a quality control check of the new stock solution (e.g., by HPLC). |
| Loss of compound activity over time. | - Degradation of the this compound stock solution due to improper storage (e.g., repeated freeze-thaw, prolonged storage at 4°C, light exposure). | - Prepare fresh stock solutions and aliquot for single use.- Store aliquots at -80°C for long-term storage.- Protect solutions from light. |
| Precipitate observed in the stock solution upon thawing. | - Poor solubility at low temperatures.- Change in pH of the solution upon freezing. | - Gently warm the solution to redissolve the precipitate.- Ensure the buffer has adequate capacity to maintain pH upon freezing and thawing.- Consider preparing the stock solution in a different buffer system. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Materials: this compound solid, sterile high-purity water or desired buffer (e.g., 100 mM PBS, pH 7.4), sterile microcentrifuge tubes or vials, 0.22 µm syringe filter.
-
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the container to prevent moisture condensation.
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Weigh the required amount of this compound in a sterile tube.
-
Add the appropriate volume of water or buffer to achieve the desired stock concentration (e.g., 10 mM).
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Vortex or sonicate briefly to ensure complete dissolution.
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(Optional but recommended) Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
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Aliquot the stock solution into single-use volumes in sterile tubes.
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Label the tubes clearly with the compound name, concentration, date, and storage conditions.
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Store the aliquots at -20°C or -80°C.
-
Protocol for a Basic Stability Study of this compound in Solution
This protocol outlines a general procedure for researchers to assess the stability of this compound under their specific experimental conditions.
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Objective: To determine the stability of this compound in a specific buffer at different temperatures over time.
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Materials: this compound stock solution, the aqueous buffer of interest, HPLC system with a suitable column (e.g., C18), HPLC-grade solvents, incubators or water baths at desired temperatures.
-
Procedure:
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Prepare a fresh solution of this compound in the buffer of interest at the desired experimental concentration.
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Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial concentration (T=0). This serves as the 100% reference.
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Divide the remaining solution into several aliquots in sealed, light-protected containers.
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Place the aliquots at different storage conditions (e.g., 4°C, room temperature, 37°C).
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At specified time points (e.g., 24h, 48h, 1 week, 2 weeks), remove one aliquot from each storage condition.
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Analyze the samples by HPLC to determine the concentration of this compound remaining.
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Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
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The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
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Visualizations
References
Common pitfalls to avoid when using D-AP4 in research
Welcome to the technical support center for the research use of D-2-Amino-4-phosphonobutanoic acid (D-AP4). This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
D-2-Amino-4-phosphonobutanoic acid (this compound) is a phosphono analogue of the excitatory neurotransmitter glutamate. It is primarily known as a broad-spectrum antagonist of excitatory amino acid (EAA) receptors.[1] However, its pharmacological profile is complex, and it also exhibits agonist activity at the quisqualate-sensitized AP6 site in the hippocampus.
2. What is the difference between this compound and L-AP4?
This compound and L-AP4 are stereoisomers, meaning they have the same chemical formula but a different three-dimensional arrangement of atoms. This difference in stereochemistry leads to distinct pharmacological properties. While this compound is a broad-spectrum antagonist, L-AP4 is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), particularly mGluR4, mGluR6, and mGluR8.[2][3][4] this compound is less potent than L-AP4 at these receptors.
3. How should I prepare and store this compound solutions?
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Solubility: this compound is soluble in water.[5] A stock solution of up to 50 mM can be prepared in water.
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Preparation of Stock Solutions:
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Weigh the desired amount of this compound powder.
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Add the appropriate volume of high-purity water to achieve the desired concentration.
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Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage: Store the solid form of this compound at room temperature. For prepared stock solutions, it is recommended to make them fresh on the day of the experiment. If storage is necessary, aliquot the solution and store at -20°C for up to one month. Before use, thaw the aliquot to room temperature and ensure no precipitation has occurred.
4. What are the known off-target effects of this compound?
A significant pitfall when using this compound is its potential for off-target effects, most notably on N-methyl-D-aspartate (NMDA) receptors . Studies have shown that even in the absence of metabotropic glutamate receptors, this compound can directly modulate NMDA receptor function. It has been reported to act as a partial co-agonist at the NMDA receptor glycine site. This can lead to unexpected potentiation or inhibition of NMDA receptor-mediated currents, confounding experimental results.
Troubleshooting Guides
Electrophysiology Experiments
Problem: No observable effect of this compound application in whole-cell patch-clamp recordings.
| Potential Cause | Troubleshooting Step |
| Degraded this compound solution | Prepare a fresh stock solution of this compound. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. |
| Incorrect concentration | Verify the final concentration of this compound in your recording chamber. Consider a concentration-response experiment to determine the optimal effective concentration for your specific preparation. |
| Receptor subtype expression | The target receptors may not be present or may be expressed at low levels in the recorded cells. Confirm the expression of the intended target receptors using techniques like immunohistochemistry or single-cell PCR. |
| Off-target effects masking the primary effect | The off-target effects on NMDA receptors may be opposing the expected effect. Try co-applying a selective NMDA receptor antagonist to isolate the effect of this compound on its intended target. |
| General electrophysiology issues | Rule out common electrophysiology problems such as poor seal quality, high access resistance, or issues with the perfusion system. |
Problem: Unexpected excitatory or inhibitory effects are observed after this compound application.
| Potential Cause | Troubleshooting Step |
| Off-target NMDA receptor modulation | This is a likely cause. This compound can act as a co-agonist at the NMDA receptor glycine site. To test this, apply this compound in the presence of a selective NMDA receptor antagonist (e.g., AP5) or a glycine site antagonist (e.g., 7-CKA). |
| Activation of quisqualate-sensitized AP6 sites | In hippocampal preparations, this compound can act as an agonist at these sites. Review the literature for the expected effects of AP6 site activation in your experimental model. |
| Non-specific effects at high concentrations | High concentrations of any pharmacological agent can lead to non-specific effects. Use the lowest effective concentration of this compound, as determined by a dose-response curve. |
In Vivo Experiments
Problem: Lack of behavioral or physiological effect after in vivo administration of this compound.
| Potential Cause | Troubleshooting Step |
| Poor blood-brain barrier penetration | Investigate the literature for the blood-brain barrier permeability of this compound. Consider direct administration methods such as intracerebroventricular (ICV) or local microinjection into the brain region of interest. |
| Incorrect dosage or administration route | Review published studies for appropriate dosage ranges and administration routes for in vivo experiments with this compound. |
| Metabolism of this compound | The compound may be rapidly metabolized in vivo. Consider the pharmacokinetic profile of this compound and adjust the dosing regimen accordingly. |
Quantitative Data
The following table summarizes some of the available quantitative data for this compound and its related isomer, L-AP4. Note that affinity and potency can vary depending on the experimental conditions and the specific receptor subtype being investigated.
| Compound | Target | Action | Value | Assay |
| This compound | AMPA Receptor | Antagonist | IC50 ≥ 100 µM | Inhibition of Co2+ influx |
| DL-AP4 | NMDA Receptor | Co-agonist | EC50 = 25 µM | Co-application with NMDA |
| L-AP4 | mGluR4 | Agonist | EC50 = 0.9 µM | - |
| L-AP4 | mGluR6 | Agonist | EC50 = 0.1-0.6 µM | - |
| L-AP4 | mGluR7 | Agonist | EC50 = 252 µM | - |
| L-AP4 | mGluR8 | Agonist | EC50 = 0.06-0.6 µM | - |
Experimental Protocols
General Protocol for Whole-Cell Patch-Clamp Recording
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
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Prepare Artificial Cerebrospinal Fluid (aCSF): Standard aCSF composition is typically used. Ensure it is continuously bubbled with 95% O2 / 5% CO2.
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Prepare Internal Solution: The composition will depend on whether you are performing current-clamp or voltage-clamp recordings.
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Prepare this compound Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in water. On the day of the experiment, dilute the stock to the desired final concentrations in aCSF.
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Obtain Brain Slices: Prepare acute brain slices from the region of interest using a vibratome.
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Establish a Whole-Cell Recording: Patch onto a neuron in the region of interest and establish a stable whole-cell configuration.
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Baseline Recording: Record baseline synaptic activity or membrane properties for a stable period (e.g., 5-10 minutes).
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Apply this compound: Switch the perfusion to an aCSF solution containing the desired concentration of this compound.
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Record Effect: Record the changes in synaptic activity or membrane properties during this compound application.
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Washout: Switch the perfusion back to the control aCSF to observe the reversal of the drug effect.
General Protocol for In Vivo Microinjection
This protocol is a general guideline and must be adapted and approved by the relevant institutional animal care and use committee.
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Anesthetize the Animal: Anesthetize the animal using an approved anesthetic protocol.
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Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Perform a craniotomy over the target brain region.
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Prepare this compound Solution: Prepare a sterile solution of this compound in a vehicle suitable for in vivo use (e.g., sterile saline or artificial CSF).
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Load the Injection Cannula: Load the this compound solution into a microinjection cannula.
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Lower the Cannula: Slowly lower the cannula to the stereotaxic coordinates of the target brain region.
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Inject this compound: Infuse the this compound solution at a slow, controlled rate.
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Post-Injection: Slowly retract the cannula and suture the incision.
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Recovery and Observation: Monitor the animal during recovery and at subsequent time points for behavioral or physiological changes.
Signaling Pathways and Experimental Workflows
Glutamate Receptor Signaling Pathways
This compound can influence multiple glutamate receptor signaling pathways due to its broad-spectrum antagonist activity and off-target effects. The following diagram illustrates the major ionotropic and metabotropic glutamate receptor signaling cascades.
Experimental Workflow for Pharmacological Characterization of this compound
The following diagram outlines a typical workflow for characterizing the effects of this compound in an in vitro electrophysiology experiment, highlighting key decision points and potential pitfalls.
References
Validation & Comparative
A Comparative Analysis of D-AP4 and L-AP4 Isomers for Group III mGluR Research
A comprehensive guide for researchers on the differential effects of D- and L-2-Amino-4-phosphonobutanoic acid, providing key experimental data and methodologies for informed compound selection in neuroscience and pharmacology.
In the realm of neuroscience research, particularly in the study of metabotropic glutamate receptors (mGluRs), the stereochemistry of pharmacological tools is of paramount importance. This guide provides a detailed comparison of the effects of D-2-Amino-4-phosphonobutanoic acid (D-AP4) and its L-isomer, L-2-Amino-4-phosphonobutanoic acid (L-AP4), focusing on their interactions with group III mGluRs. This group of receptors, which includes mGluR4, mGluR6, mGluR7, and mGluR8, are crucial presynaptic regulators of neurotransmitter release and represent significant targets for therapeutic intervention in a variety of neurological and psychiatric disorders.
Stereoselectivity at Group III mGluRs: L-AP4 as the Active Agonist
L-AP4 is widely recognized as a selective and potent agonist for all four subtypes of group III mGluRs[1]. Its activation of these Gi/o-coupled receptors leads to an inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels and modulation of ion channel activity. This presynaptic inhibition ultimately reduces the release of neurotransmitters.
In contrast, the D-isomer, this compound, is generally considered to be the inactive enantiomer with respect to group III mGluR agonism. While direct, head-to-head quantitative comparisons of the binding affinities and functional potencies of this compound and L-AP4 at all group III mGluR subtypes within the same studies are not extensively documented in publicly available literature, the established consensus in the field is that the biological activity of the racemic mixture (D,L-AP4) is attributable to the L-isomer. Some studies have utilized the racemic mixture, D,L-AP4, and have observed effects on neuronal activity; however, these effects are presumed to be mediated by L-AP4[2]. It is important to note that at high concentrations, some mGluR ligands have been reported to exhibit off-target effects, and racemic mixtures like dl-AP4 have been shown to act as partial co-agonists at NMDA receptors[3].
Quantitative Comparison of L-AP4 Potency
The following table summarizes the reported potency (EC50 values) of L-AP4 at the different human group III mGluR subtypes. These values highlight the compound's preference for mGluR4, mGluR6, and mGluR8 over mGluR7.
| Receptor Subtype | L-AP4 EC50 (μM) |
| mGluR4 | 0.1 - 0.13 |
| mGluR6 | 1.0 - 2.4 |
| mGluR7 | 249 - 337 |
| mGluR8 | 0.29 |
Data compiled from publicly available pharmacological data.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for evaluating these compounds, the following diagrams are provided.
References
- 1. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 2. Evidence that L-AP5 and D,L-AP4 can preferentially block cone signals in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct effects of metabotropic glutamate receptor compounds on native and recombinant N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of D-AP4 and D-AP5 as Selective NMDA Receptor Antagonists
For researchers in the fields of neuroscience, pharmacology, and drug development, the selection of a precise pharmacological tool is paramount for the accurate dissection of neural circuits and signaling pathways. The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, is a frequent target of investigation. This guide provides an objective, data-driven comparison of two compounds often discussed in the context of glutamate receptor antagonism: D-2-amino-4-phosphonobutanoic acid (D-AP4) and D-2-amino-5-phosphonopentanoic acid (D-AP5). While both are glutamate analogues, their activity profiles at the NMDA receptor are strikingly different.
Executive Summary
D-AP5 is a well-established, potent, and selective competitive antagonist of the NMDA receptor, acting at the glutamate binding site.[1][2][3] It is widely used in experimental settings to reversibly block NMDA receptor-dependent processes, such as long-term potentiation (LTP).[4][5] In stark contrast, experimental evidence demonstrates that this compound is largely inactive as an NMDA receptor antagonist. Instead, this compound and its L-isomer are known to act as agonists at group III metabotropic glutamate receptors (mGluRs), specifically the L-AP4 receptor. Therefore, while both compounds are valuable research tools, they target distinct glutamate receptor subtypes. This guide will present the experimental data that substantiates this critical distinction.
Quantitative Data Comparison
The following tables summarize the available quantitative data for D-AP5 and this compound concerning their interaction with the NMDA receptor. The disparity in their potencies is immediately evident.
Table 1: NMDA Receptor Antagonist Activity
| Compound | Antagonist Type | IC50 (vs. 40 µM NMDA) | Ki (Binding Assay) | Notes |
| D-AP5 | Competitive | 3.7 ± 0.32 µM | Not explicitly found for D-AP5, but L-glutamate inhibits [3H]D-AP5 binding with high affinity. | The D-isomer is approximately 52-fold more potent than the L-isomer. |
| This compound | Inactive | Inactive at 100 µM | Not applicable | Described as a broad-spectrum excitatory amino acid receptor antagonist, but lacks significant activity at the NMDA receptor. |
Table 2: General Properties
| Property | D-AP5 | This compound |
| Full Chemical Name | D-(-)-2-Amino-5-phosphonopentanoic acid | D-2-Amino-4-phosphonobutyric acid |
| Primary Target | NMDA Receptor (Antagonist) | Group III mGluRs (Agonist) |
| Mechanism of Action | Competes with glutamate for its binding site on the GluN2 subunit of the NMDA receptor. | Activates presynaptic group III metabotropic glutamate receptors, leading to an inhibition of neurotransmitter release. |
Mechanism of Action and Signaling Pathways
D-AP5 exerts its effect by directly competing with the endogenous agonist, glutamate, at its binding site on the NMDA receptor. This prevents the conformational change required for channel opening, thereby inhibiting the influx of Ca2+ and Na+ ions that is characteristic of NMDA receptor activation.
Figure 1: Competitive antagonism of D-AP5 at the NMDA receptor.
In contrast, this compound's primary mechanism involves the activation of presynaptic group III mGluRs, which are G-protein coupled receptors. Their activation typically leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and a subsequent reduction in neurotransmitter release from the presynaptic terminal.
Figure 2: Agonistic action of this compound at presynaptic group III mGluRs.
Experimental Protocols
To empirically determine and compare the activity of compounds like this compound and D-AP5 at the NMDA receptor, electrophysiological and radioligand binding assays are essential. Below are detailed methodologies for these key experiments.
Electrophysiological Measurement of NMDA Receptor Antagonism
This protocol describes a method for assessing the antagonist effect of a test compound on NMDA receptor-mediated currents in cultured neurons or brain slices using whole-cell patch-clamp electrophysiology.
1. Preparation of Brain Slices or Neuronal Cultures:
-
For Slices: Anesthetize an animal (e.g., a P21-P30 mouse) and rapidly extract the brain into ice-cold, oxygenated slicing solution. Cut acute slices (e.g., 300 µm thick) of a region rich in NMDA receptors, such as the hippocampus or cortex, using a vibratome.
-
For Cultures: Prepare primary neuronal cultures (e.g., from embryonic rodent hippocampus or cortex) and plate them on coated coverslips. Allow the neurons to mature in vitro for 14-21 days.
2. Electrophysiological Recording:
-
Transfer a slice or coverslip to a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF) at room temperature or a more physiological temperature (32-34°C).
-
The aCSF should contain antagonists for AMPA and GABA_A receptors (e.g., 10 µM CNQX and 50 µM picrotoxin, respectively) to isolate NMDA receptor currents. The aCSF should also be nominally Mg2+-free to prevent voltage-dependent block of the NMDA receptor channel.
-
Obtain whole-cell patch-clamp recordings from a target neuron using a borosilicate glass pipette (3-5 MΩ) filled with an appropriate internal solution.
-
Clamp the neuron at a holding potential of -70 mV. To elicit NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), use a stimulating electrode to evoke neurotransmitter release from nearby axons. To observe the voltage-dependent block removal, currents can also be measured at a positive holding potential (e.g., +40 mV).
3. Application of Agonist and Antagonist:
-
Establish a stable baseline of NMDA-evoked currents.
-
Apply a known concentration of NMDA (e.g., 20-100 µM) and glycine or D-serine (as a co-agonist, e.g., 10 µM) to the bath to evoke a steady inward current.
-
Once a stable response to the agonist is achieved, co-apply the antagonist (this compound or D-AP5) at varying concentrations (e.g., from 1 µM to 100 µM).
-
Record the reduction in the NMDA-evoked current in the presence of the antagonist.
4. Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current before and after the application of the antagonist.
-
Calculate the percentage of inhibition for each concentration of the antagonist.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data with a dose-response curve to determine the IC50 value.
Figure 3: Workflow for electrophysiological comparison of NMDA antagonists.
Radioligand Binding Assay for Competitive Antagonism
This protocol describes a competitive binding assay to determine the affinity of a test compound for the glutamate binding site on the NMDA receptor using a radiolabeled competitive antagonist.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of a radiolabeled competitive NMDA receptor antagonist (e.g., [3H]D-AP5 or [3H]CGP 39653), and varying concentrations of the unlabeled test compound (this compound or D-AP5).
-
Include control tubes to determine total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled agonist like L-glutamate).
3. Incubation and Filtration:
-
Incubate the tubes at a controlled temperature for a sufficient time to reach equilibrium.
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification and Data Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the unlabeled test compound.
-
Fit the resulting competition curve using non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki).
Conclusion
The experimental data unequivocally demonstrate that D-AP5 and this compound have fundamentally different pharmacological profiles. D-AP5 is a potent and selective competitive antagonist of the NMDA receptor, making it an invaluable tool for studying the roles of this receptor in synaptic function and plasticity. Conversely, this compound shows no significant antagonist activity at the NMDA receptor at concentrations where D-AP5 produces a robust block. Instead, this compound's primary targets are the group III metabotropic glutamate receptors, where it acts as an agonist. Researchers, scientists, and drug development professionals should therefore consider D-AP5 for the selective inhibition of NMDA receptors, while this compound should be utilized for studies involving the activation of L-AP4 receptors. This clear distinction is crucial for the design of well-controlled experiments and the accurate interpretation of their results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of selective and non-selective metabotropic glutamate receptor agonists at L-AP4 receptors in retinal ON bipolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-AP5 | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
A Comparative Analysis of D-AP4 and Other Glutamate Receptor Antagonists for Researchers
For Immediate Publication
[City, State] – [Date] – In the intricate landscape of neuroscience research and drug development, the precise modulation of glutamate receptors is paramount. This guide offers a detailed comparison of the efficacy of D-2-Amino-4-phosphonobutanoic acid (D-AP4) against a range of other glutamate receptor antagonists, supported by experimental data and methodologies to aid researchers in their selection of appropriate pharmacological tools.
Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates both ionotropic (iGluRs) and metabotropic (mGluRs) receptors. The iGluR family includes N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, which are ligand-gated ion channels mediating fast synaptic transmission. The mGluR family consists of G protein-coupled receptors that modulate synaptic activity and neuronal excitability. Antagonists of these receptors are critical for dissecting their physiological roles and for the development of therapeutics for a variety of neurological and psychiatric disorders.
Efficacy Profile of this compound
This compound is recognized as a broad-spectrum antagonist of excitatory amino acid receptors. However, its potency varies significantly across different glutamate receptor subtypes. Publicly available data on its inhibitory concentrations (IC50) are limited, with one study reporting an IC50 value of ≥ 100 μM for the inhibition of AMPA receptor-stimulated cobalt influx in cultured cerebellar granule cells. In contrast, its enantiomer, L-AP4, is a well-established selective agonist for Group III metabotropic glutamate receptors (mGluR4/6/7/8). This suggests that the antagonist effects of this compound are likely more pronounced at ionotropic glutamate receptors, while its activity at metabotropic receptors is considerably weaker than its L-isomer. One study found that DL-AP4 (a racemic mixture of D- and L-AP4) was inactive at NMDA receptors at a concentration of 100 μM[1].
Comparative Efficacy of Glutamate Receptor Antagonists
To provide a clear comparison, the following tables summarize the efficacy of this compound alongside other commonly used glutamate receptor antagonists. It is important to note that the data presented is compiled from various sources and experimental conditions may differ.
Table 1: Efficacy at Ionotropic Glutamate Receptors (NMDA)
| Antagonist | Receptor Subtype(s) | IC50 / Ki (µM) | Experimental Model |
| This compound | NMDA | Inactive at 100 µM (as DL-AP4)[1] | Cortical wedges (antagonism of 40 µM NMDA)[1] |
| D-AP5 | NMDA | 3.7 (IC50)[1] | Cortical wedges (antagonism of 40 µM NMDA)[1] |
| MK-801 | NMDA (non-competitive) | - | - |
| CPP | NMDA | 0.64 (IC50) | Cortical wedges (antagonism of 40 µM NMDA) |
Table 2: Efficacy at Ionotropic Glutamate Receptors (AMPA & Kainate)
| Antagonist | Receptor Subtype(s) | IC50 / Ki (µM) | Experimental Model |
| This compound | AMPA | ≥ 100 (IC50) | Cultured cerebellar granule cells (inhibition of Co2+ influx) |
| NBQX | AMPA/Kainate | AMPA: 0.06 (IC50, peak), 0.7 (IC50, plateau); Kainate: 0.018 (IC50, initial), 0.3 (IC50, plateau) | Cultured superior collicular and hippocampal neurons |
| CNQX | AMPA/Kainate | Kainate (steady): 0.92 (IC50); Kainate (transient): 6.1 (IC50) | Cultured hippocampal cells |
| UBP302 | Kainate (GluK1) | 0.40 ± 0.05 | Native GluK1-containing receptors from neonatal rat spinal cord |
| NS102 | Kainate | Kainate (transient): 2.2 (IC50); Kainate (steady): 4.1 (IC50) | Cultured hippocampal cells |
Table 3: Efficacy at Metabotropic Glutamate Receptors (Group III)
| Antagonist | Receptor Subtype(s) | IC50 / Ki (µM) | Experimental Model |
| This compound | Group III mGluRs | Likely very low potency | - |
| MAP4 | Group III mGluRs | - | - |
| MSOP | Group III mGluRs | - | - |
Experimental Methodologies
The determination of antagonist efficacy relies on precise and reproducible experimental protocols. Below are outlines of common methods used in the characterization of glutamate receptor antagonists.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record ion currents through glutamate receptors in response to agonist application in the presence and absence of antagonists.
Protocol Outline:
-
Slice Preparation: Acute brain slices (e.g., from hippocampus or cortex) are prepared from rodents.
-
Recording Setup: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). A glass micropipette filled with intracellular solution is used to form a high-resistance seal with the membrane of a target neuron.
-
Data Acquisition: The membrane is ruptured to achieve the whole-cell configuration. Glutamate receptor-mediated currents are evoked by electrical stimulation of afferent fibers or by direct application of a glutamate receptor agonist.
-
Antagonist Application: The antagonist is bath-applied at various concentrations to determine its effect on the agonist-evoked currents. The concentration of the antagonist that inhibits 50% of the maximal response (IC50) is calculated.
Workflow for Whole-Cell Patch-Clamp Recording
References
Validating the Specificity of D-AP4 for its Target Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-2-Amino-4-phosphonobutanoic acid (D-AP4), a widely used research tool, with alternative compounds to validate its specificity for its target receptors. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.
This compound, more commonly referred to in its biologically active L-form (L-AP4), is a classical agonist for group III metabotropic glutamate receptors (mGluRs). This group includes mGluR4, mGluR6, mGluR7, and mGluR8. Understanding the precise specificity of this compound and its L-enantiomer is critical for the accurate interpretation of experimental results. This guide compares the binding affinity and functional potency of L-AP4 with other group III mGluR agonists, providing a clear overview of their relative selectivities.
Comparative Analysis of Group III mGluR Agonists
The following table summarizes the potency (EC50 values) and binding affinity (Ki values) of L-AP4 and other key group III mGluR agonists across various mGluR subtypes. This data is essential for evaluating the specificity of these compounds.
| Compound | mGluR1 (I) | mGluR2 (II) | mGluR3 (II) | mGluR4 (III) | mGluR5 (I) | mGluR6 (III) | mGluR7 (III) | mGluR8 (III) |
| L-AP4 | No activity | No activity | No activity | 0.1-0.13 µM | No activity | 1.0-2.4 µM | 249-337 µM | 0.29 µM |
| (S)-3,4-DCPG | >3.5 µM | >3.5 µM | >3.5 µM | >3.5 µM | >3.5 µM | >3.5 µM | >3.5 µM | 0.031 µM |
| L-SOP | - | - | - | Potent agonist | - | Potent agonist | Potent agonist | - |
| L-Glutamate | Potent agonist | Potent agonist | Potent agonist | Potent agonist | Potent agonist | Potent agonist | Low potency | Potent agonist |
EC50 values represent the concentration of agonist that produces 50% of the maximal response. Ki values represent the inhibition constant, indicating the binding affinity of the ligand to the receptor. A lower value indicates higher potency or affinity. Data for L-SOP and L-Glutamate are presented qualitatively due to the variability in reported absolute values across different studies.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols for key assays used to determine compound specificity are provided below.
Radioligand Binding Assay for mGluRs
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the Ki of a test compound for a specific mGluR subtype.
Materials:
-
Membrane preparations from cells expressing the mGluR subtype of interest.
-
Radioligand (e.g., [3H]-L-AP4 for group III mGluRs).
-
Test compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target mGluR in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Forskolin-Stimulated cAMP Accumulation
This assay measures the functional potency (EC50) of a test compound by quantifying its effect on the intracellular levels of cyclic AMP (cAMP), a second messenger modulated by group III mGluRs.
Objective: To determine the EC50 of a test compound for a specific Gi/o-coupled mGluR subtype.
Materials:
-
CHO or HEK293 cells stably expressing the mGluR subtype of interest.
-
Cell culture medium.
-
Forskolin.
-
Test compound at various concentrations.
-
cAMP assay kit (e.g., LANCE, HTRF, or GloSensor).
-
96-well or 384-well microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture: Plate the cells in microplates and grow to the desired confluency.
-
Pre-incubation: Pre-incubate the cells with the test compound at various concentrations for a specific period.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format provided by the cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound. Fit the data using a sigmoidal dose-response curve to determine the EC50 value.
Visualizing Signaling and Experimental Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
D-AP4's Receptor Cross-Reactivity: A Comparative Guide for Neuropharmacology Research
A detailed analysis of the binding affinities and functional effects of the selective group III metabotropic glutamate receptor agonist, D-2-amino-4-phosphonobutanoic acid (D-AP4), reveals a notable specificity for its primary targets with limited but functionally relevant interactions with other key neurotransmitter systems. This guide provides a comparative overview of this compound's cross-reactivity, supported by quantitative data and detailed experimental protocols to aid researchers in the design and interpretation of their studies.
This compound is a widely utilized pharmacological tool for investigating the physiological roles of group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly located presynaptically and are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in neurotransmitter release. While this compound and its L-isomer, L-AP4, are known for their high affinity and agonist activity at these receptors, a comprehensive understanding of their interactions with other neurotransmitter systems is crucial for accurate experimental interpretation.
Comparative Binding Affinities of AP4 Isomers
The following table summarizes the binding affinities (EC50 values) of L-AP4, the more extensively characterized isomer, for various mGluR subtypes. These values provide a strong indication of the potency of the AP4 chemical scaffold at its primary targets.
| Receptor Subtype | Agonist | EC50 (µM) |
| mGluR4 | L-AP4 | 0.13 |
| mGluR6 | L-AP4 | 1.0 |
| mGluR7 | L-AP4 | >100 |
| mGluR8 | L-AP4 | 0.29 |
Cross-Reactivity with Ionotropic Glutamate Receptors
Beyond its primary action at group III mGluRs, this compound exhibits notable antagonist activity at N-methyl-D-aspartate (NMDA) receptors. This interaction is a critical consideration for researchers studying glutamatergic transmission.
NMDA Receptors
This compound acts as a competitive antagonist at the glutamate binding site of NMDA receptors. While specific Ki values for this compound at different NMDA receptor subunits are not extensively reported in publicly available literature, studies on similar antagonists provide a comparative context for the affinity at various subunit compositions. For instance, the antagonist ST3 shows a binding affinity (Ki) of 52 nM at GluN1/2A and 782 nM at GluN1/2B receptors, highlighting the subunit-selective nature of ligand binding.[1]
AMPA and Kainate Receptors
Data on the direct binding of this compound to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors is scarce. However, studies on the antagonist 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) show IC50 values of 0.92 µM for steady-state kainate-induced currents and 6.1 µM for transient kainate-induced currents, providing a reference for antagonist potency at these receptors.[2] Functional assays are necessary to determine if this compound has any significant agonist or antagonist activity at AMPA and kainate receptors at concentrations used to activate group III mGluRs.
Interaction with Other Neurotransmitter Systems
Experimental Protocols
To facilitate further investigation into the cross-reactivity of this compound, this section provides detailed methodologies for key experiments.
Radioligand Binding Assay for Receptor Selectivity
This protocol is designed to determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor of interest (e.g., [3H]-CGP 39653 for NMDA receptors)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound or vehicle.
-
Incubate the plate at a specific temperature and for a duration optimized for the receptor of interest to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Functional Activity at NMDA Receptors
This protocol assesses the functional antagonist activity of this compound at NMDA receptors.
Materials:
-
Cells expressing recombinant NMDA receptors (e.g., HEK293 cells transfected with GluN1 and GluN2 subunits) or primary neurons.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes for patch electrodes.
-
Internal solution (e.g., containing CsF, CsCl, EGTA, HEPES, Mg-ATP, Na-GTP).
-
External solution (e.g., containing NaCl, KCl, CaCl2, HEPES, glucose, and glycine as a co-agonist).
-
NMDA
-
This compound
-
Perfusion system for rapid solution exchange.
Procedure:
-
Prepare cells for recording and establish a whole-cell patch-clamp configuration.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply a saturating concentration of NMDA and glycine to elicit a maximal inward current.
-
After a washout period, co-apply NMDA and glycine with varying concentrations of this compound.
-
Measure the peak amplitude of the NMDA-evoked current in the presence and absence of this compound.
-
Construct a concentration-response curve to determine the IC50 value for this compound's inhibition of the NMDA receptor-mediated current.
Signaling Pathways and Logical Relationships
To visually represent the mechanisms of action and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of this compound at group III mGluRs.
References
A Comparative Analysis of D-AP4's Effect in Different Neuronal Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of D-2-amino-4-phosphonobutanoic acid (D-AP4), a selective group III metabotropic glutamate receptor (mGluR) agonist, across various neuronal cell types. This document synthesizes experimental data to highlight the differential impact of this compound on neuronal function, supported by detailed experimental protocols and visual representations of signaling pathways.
Introduction to this compound
This compound is a widely used pharmacological tool in neuroscience research, valued for its selective agonism at group III mGluRs. This receptor group comprises mGluR4, mGluR6, mGluR7, and mGluR8, which are Gi/o-protein coupled receptors. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and the modulation of ion channel activity. A primary and well-documented effect of group III mGluR activation is the presynaptic inhibition of neurotransmitter release, particularly glutamate, positioning this compound as a key modulator of synaptic transmission and neuronal excitability.[1]
Comparative Effects of this compound on Neuronal Subtypes
The functional outcome of this compound application is highly dependent on the specific neuronal cell type and the complement of group III mGluR subtypes it expresses. While direct comparative studies quantifying this compound's effects on pyramidal neurons versus interneurons are limited, inferences can be drawn from the known differential expression patterns of group III mGluR subtypes.
Pyramidal Neurons: As the principal excitatory neurons in the cortex and hippocampus, pyramidal neurons are a key target for neuromodulatory compounds. Group III mGluRs, particularly mGluR7, are often found on the presynaptic terminals of glutamatergic neurons, acting as autoreceptors to inhibit glutamate release.[2] The activation of these receptors by this compound would therefore be expected to reduce excitatory postsynaptic potentials (EPSPs) in target neurons.
Interneurons: GABAergic interneurons play a crucial role in regulating neuronal network activity. Evidence suggests that certain group III mGluRs, such as mGluR4 and mGluR8, are preferentially expressed in inhibitory neurons.[3] Activation of these receptors by this compound could potentially modulate GABA release, thereby influencing the overall excitatory-inhibitory balance within a neural circuit. For instance, activation of group III mGluRs in the globus pallidus is thought to modulate GABAergic neurotransmission.
The differential effects are further complicated by the varying potencies of this compound at different group III mGluR subtypes. This compound exhibits higher potency at mGluR8 and mGluR4 compared to mGluR7.[4][5] This suggests that neuronal populations with higher expression of mGluR4 and mGluR8 will be more sensitive to lower concentrations of this compound.
Quantitative Data Summary
| Neuronal Cell Type | Predominant Group III mGluR Subtype(s) | Reported Effect of this compound/Group III Agonist | Reference |
| Hippocampal CA1 Pyramidal Neurons | mGluR7 (presynaptic) | Inhibition of glutamate release | |
| Cortical Pyramidal Neurons | mGluR7 (presynaptic) | Inhibition of glutamate release | |
| Spinal Cord Inhibitory Interneurons | mGluR4, mGluR8 | Modulation of inhibitory transmission | |
| Striatal Neurons | mGluR4 (presynaptic on corticostriatal terminals) | Inhibition of glutamate release |
Signaling Pathways
The activation of group III mGluRs by this compound initiates a cascade of intracellular events that ultimately modulate neuronal function. The primary signaling pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. However, other pathways, including the modulation of voltage-gated Ca2+ and K+ channels, can also be engaged.
This compound Signaling in a Presynaptic Glutamatergic Neuron
References
- 1. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential expression of mGluRs in rat spinal dorsal horns and their modulatory effects on nocifensive behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Group III Metabotropic Glutamate Receptors Produces Complex Behavioral Effects in Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group III human metabotropic glutamate receptors 4, 7 and 8: molecular cloning, functional expression, and comparison of pharmacological properties in RGT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key D-AP4 Research Findings: A Comparative Guide for Experimental Validation
For researchers and drug development professionals investigating the effects of D-2-Amino-4-phosphonobutyric acid (D-AP4), this guide provides a comparative analysis of its performance against other relevant compounds, supported by experimental data. The focus is on enabling the replication of key research findings through detailed methodologies and clear data presentation.
Quantitative Comparison of this compound and Alternatives
This compound is primarily recognized as a broad-spectrum N-methyl-D-aspartate (NMDA) receptor antagonist. However, it is also understood to possess activity as a group III metabotropic glutamate receptor (mGluR) agonist, though its potency at individual subtypes is not as well-documented as its L-isomer, L-AP4. This table summarizes the available quantitative data for this compound and compares it with its more commonly studied stereoisomer, L-AP4, and other key group III mGluR agonists.
| Compound | Target | Action | Potency (EC50/IC50) | Reference |
| This compound | NMDA Receptor | Antagonist | ≥ 100 µM (for AMPA receptor-stimulated Co2+ influx) | [1] |
| Group III mGluRs | Agonist | Specific EC50 values for individual subtypes are not readily available in published literature. | ||
| L-AP4 | mGluR4 | Agonist | 0.1 - 0.13 µM | [2][3] |
| mGluR6 | Agonist | 1.0 - 2.4 µM | [2][3] | |
| mGluR7 | Agonist | 249 - 337 µM | ||
| mGluR8 | Agonist | 0.29 µM | ||
| (RS)-PPG | mGluR4a | Agonist | 5.2 µM | |
| mGluR6 | Agonist | 4.7 µM | ||
| mGluR7b | Agonist | 185 µM | ||
| mGluR8a | Agonist | 0.2 µM | ||
| ACPT-I | Group III mGluRs | Agonist | Potent agonist, but specific EC50 values for individual subtypes are not consistently reported. |
Signaling Pathways and Experimental Workflows
To facilitate experimental design, the following diagrams illustrate the canonical signaling pathway for group III mGluRs and a general workflow for assessing the activity of compounds like this compound.
Caption: this compound/L-AP4 signaling via group III mGluRs.
Caption: General experimental workflow for this compound validation.
Experimental Protocols
To ensure the reproducibility of key findings, detailed methodologies for two common experimental approaches are provided below.
Electrophysiological Assessment of Synaptic Transmission
This protocol is designed to measure the effect of this compound on synaptic transmission in brain slices, a common method to assess the activity of mGluR agonists.
Objective: To determine the effect of this compound on excitatory postsynaptic currents (EPSCs) in a relevant neuronal population (e.g., hippocampal CA1 pyramidal neurons).
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
This compound and other test compounds (e.g., L-AP4)
-
Brain slice preparation equipment (vibratome, dissection microscope)
-
Electrophysiology rig (patch-clamp amplifier, micromanipulators, data acquisition system)
-
Glass pipettes for recording and stimulation
Methodology:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent subject according to approved institutional animal care and use committee protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Establish a whole-cell patch-clamp recording from a target neuron (e.g., CA1 pyramidal neuron).
-
Evoke EPSCs by placing a stimulating electrode in the relevant afferent pathway (e.g., Schaffer collaterals).
-
Record baseline EPSCs for a stable period (e.g., 10-20 minutes).
-
-
Drug Application:
-
Bath-apply this compound at various concentrations to the slice.
-
Record EPSCs for the duration of the drug application.
-
Perform a washout by perfusing the slice with drug-free aCSF to observe any reversal of effects.
-
Repeat the procedure for other test compounds for comparison.
-
-
Data Analysis:
-
Measure the amplitude of the evoked EPSCs.
-
Normalize the EPSC amplitudes during drug application to the baseline period.
-
Construct concentration-response curves and calculate the EC50 value for each compound.
-
cAMP Accumulation Assay
This biochemical assay is used to determine the functional consequence of group III mGluR activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Objective: To quantify the this compound-mediated inhibition of forskolin-stimulated cAMP accumulation in a cell line expressing a specific group III mGluR subtype.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the group III mGluR of interest (e.g., mGluR4).
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
Forskolin.
-
This compound and other test compounds.
-
cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Methodology:
-
Cell Culture and Plating:
-
Culture the HEK293 cells expressing the target mGluR in appropriate growth medium.
-
Plate the cells into a 96-well or 384-well plate at a suitable density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or other test compounds for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (to elevate intracellular cAMP levels) in the continued presence of the test compounds.
-
Incubate for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol.
-
Read the plate using a compatible plate reader to quantify the amount of cAMP produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of the test compound.
-
Generate concentration-response curves and determine the IC50 value for this compound and other agonists.
-
References
Assessing the Antagonistic Properties of D-AP4 Against Various Glutamate Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonistic properties of D-2-amino-4-phosphonobutanoic acid (D-AP4) against a range of glutamate agonists. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this compound's performance relative to other alternatives, supported by experimental data.
Introduction to this compound and Glutamate Receptors
Glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic and metabotropic receptors to mediate a wide array of physiological processes. Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that include N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability.
This compound, also known as D-APB, is a phosphono analogue of glutamate. Its stereoisomer, L-AP4, is a well-characterized selective agonist for group III metabotropic glutamate receptors (mGluRs), with varying potencies at mGlu4, mGlu6, mGlu7, and mGlu8 subtypes. In contrast, this compound has been primarily characterized as an antagonist at ionotropic glutamate receptors, although its profile is not as extensively documented as that of other glutamate receptor antagonists. This guide will synthesize the available experimental data to provide a clear comparison of this compound's antagonistic effects.
Data Presentation: this compound Antagonism at iGluRs
The following table summarizes the quantitative data on the antagonistic properties of this compound against various glutamate agonists at different ionotropic glutamate receptors. The data is compiled from electrophysiological and radioligand binding studies.
| Receptor | Agonist(s) | Antagonistic Potency (IC50) of this compound | Experimental Preparation | Reference |
| AMPA Receptor | (S)-AMPA | >100 µM | Cultured cerebellar granule cells | [1] |
| NMDA Receptor | NMDA, Glutamate | Data not readily available in the literature. This compound is described as a broad-spectrum NMDA antagonist, but specific IC50 values against different agonists are not well-documented. For comparison, the related compound D-AP5 is a potent competitive antagonist at the glutamate binding site. | - | |
| Kainate Receptor | Kainate, Domoate | Data on the direct antagonistic properties of this compound at kainate receptors is limited. | - |
Note on Data Availability: While this compound is often cited as a broad-spectrum NMDA antagonist, specific quantitative data (IC50 or Ki values) comparing its potency against different NMDA receptor agonists (e.g., NMDA vs. glutamate) are not readily found in the reviewed literature. Similarly, detailed quantitative studies on the antagonistic effects of this compound on kainate receptors are lacking. The available data primarily focuses on its effects on AMPA receptors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols used to assess the antagonistic properties of compounds like this compound.
Electrophysiological Recordings
Electrophysiological techniques, such as whole-cell patch-clamp recordings from cultured neurons or brain slices, are used to measure the ion currents evoked by glutamate receptor agonists in the presence and absence of an antagonist.
Typical Workflow:
-
Preparation: Prepare cultured neurons (e.g., cerebellar granule cells, hippocampal neurons) or acute brain slices.
-
Recording Setup: Establish a whole-cell patch-clamp recording from a target neuron.
-
Agonist Application: Apply a known concentration of a specific glutamate agonist (e.g., NMDA, AMPA, kainate) to elicit an inward current.
-
Antagonist Application: Co-apply the agonist with varying concentrations of the antagonist (this compound).
-
Data Acquisition: Record the peak amplitude of the agonist-evoked current at each antagonist concentration.
-
Analysis: Plot the percentage of inhibition of the agonist response against the antagonist concentration to generate a dose-response curve. The IC50 value, the concentration of the antagonist that causes 50% inhibition, can then be calculated.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of an antagonist for a receptor by measuring its ability to displace a radiolabeled ligand that binds to a specific site on the receptor.
Typical Workflow for Competitive Binding Assay:
-
Membrane Preparation: Prepare cell membranes from a tissue or cell line expressing the glutamate receptor of interest.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled agonist or antagonist (the "radioligand") and varying concentrations of the unlabeled antagonist being tested (the "competitor," e.g., this compound).
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.
-
Quantification: Measure the amount of radioactivity bound to the filters using a scintillation counter.
-
Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. The IC50 value is determined from this curve, and the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
A study on AMPA receptors in cultured cerebellar granule cells found that this compound (at 1 mM) did not inhibit the binding of the radiolabeled AMPA agonist [3H]5-fluorowillardiine, suggesting that its inhibitory action on AMPA receptor-stimulated ion influx is non-competitive and occurs at a site distinct from the agonist binding site[1].
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways for the three main types of ionotropic glutamate receptors.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the antagonistic properties of a compound using electrophysiology.
Conclusion
This compound exhibits antagonistic properties at ionotropic glutamate receptors, with the most clearly quantified data available for its inhibition of AMPA receptor-mediated responses. The available evidence suggests a non-competitive mechanism of action at AMPA receptors, with an IC50 value greater than 100 µM for the inhibition of (S)-AMPA-stimulated cobalt influx in cerebellar granule cells[1]. While it is reported to be a broad-spectrum NMDA receptor antagonist, there is a notable lack of specific quantitative data in the public domain to allow for a detailed comparison of its potency against different NMDA receptor agonists. Furthermore, its effects on kainate receptors remain largely uncharacterized.
For researchers considering this compound as a pharmacological tool, it is important to be aware of these limitations in the current body of knowledge. Further experimental work is required to fully elucidate the antagonistic profile of this compound across the full spectrum of glutamate receptor subtypes and against a wider range of agonists. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
Safety Operating Guide
Proper Disposal of D-AP4: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for D-AP4 (D-2-Amino-4-phosphonobutyric acid), a broad-spectrum excitatory amino acid receptor antagonist. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental compliance. The information presented is based on available safety data for the analogous compound, DL-2-Amino-4-Phosphonobutyric Acid.
Key Hazard and Disposal Information
For quick reference, the following table summarizes the essential safety and disposal information for this compound.
| Category | Information |
| Primary Hazards | Skin irritation, serious eye irritation, may cause respiratory irritation.[1] |
| Physical State | Solid, white in appearance.[1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses with side-shields or goggles, lab coat, and a dust mask (type N95 or equivalent). |
| Handling Precautions | Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area.[1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful adherence to safety protocols to mitigate risks to personnel and the environment. The following steps provide a clear, procedural guide for the disposal process.
1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved N95 dust mask.
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood.
2. Waste Characterization and Segregation:
-
Treat all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
3. Containerization:
-
Place solid this compound waste into a clearly labeled, sealable container compatible with chemical waste.
-
For solutions containing this compound, use a leak-proof liquid waste container.
-
Ensure the container is appropriate for the volume and type of waste.
4. Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "D-2-Amino-4-phosphonobutyric acid"
-
The primary hazards (e.g., "Skin Irritant," "Eye Irritant")
-
The date of waste accumulation.
-
5. Storage of Waste:
-
Store the sealed and labeled waste container in a designated, secure waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
6. Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash. The recommended disposal method is incineration at an approved waste disposal plant.
7. Spill Management: In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the spilled material and place it into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
Report the spill to your laboratory supervisor and EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling D-AP4
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling D-AP4 (D-2-amino-4-phosphonobutanoic acid), a critical compound in neuroscience research. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the products we supply.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, drawing from safety data sheets and best practices for handling powdered chemical compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (minimum thickness of 5 mil) | Provides effective splash protection against aqueous solutions and is suitable for handling powders. For prolonged contact or immersion, consider thicker, chemical-resistant gloves.[1][2][3][4][5] |
| Eye and Face Protection | Chemical safety goggles that form a seal around the eyes. A face shield should be worn over the goggles when there is a significant splash hazard. | Protects against airborne powder particles and potential splashes of this compound solutions. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated particulate respirator. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Protective Clothing | A standard laboratory coat. For larger quantities or increased risk of contamination, chemical-resistant coveralls are recommended. | Prevents contact of the chemical with skin and personal clothing. |
Experimental Protocol: Preparation and Application of this compound in Neuronal Cell Culture
This protocol provides a step-by-step guide for the preparation of a this compound stock solution and its application to neuronal cell cultures to study its effects as a glutamate receptor antagonist.
Materials:
-
This compound powder
-
Sterile, deionized water or appropriate buffer (e.g., PBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Neuronal cell culture in multi-well plates
-
Appropriate cell culture medium
Procedure:
1. Preparation of a 50 mM this compound Stock Solution: a. In a biological safety cabinet, weigh out the required amount of this compound powder. For example, for 10 mL of a 50 mM stock solution, you will need 91.55 mg of this compound (based on a molecular weight of 183.1 g/mol ). b. Add the this compound powder to a 15 mL sterile conical tube. c. Add a small volume of sterile deionized water or buffer to the tube (e.g., 5 mL). d. Gently vortex the tube until the this compound is completely dissolved. The solution should be clear and colorless. e. Bring the final volume to 10 mL with the sterile deionized water or buffer. f. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. g. Aliquot the stock solution into smaller, single-use volumes and store at -20°C for long-term storage.
2. Application of this compound to Neuronal Cell Cultures: a. Thaw an aliquot of the 50 mM this compound stock solution at room temperature. b. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to treat cells with 100 µM this compound, you would perform a 1:500 dilution of the 50 mM stock solution into the culture medium. c. Carefully remove the existing medium from the neuronal cell culture wells. d. Gently add the medium containing the desired concentration of this compound to the wells. e. Return the plate to the incubator and monitor the cells for the desired experimental time points.
Operational and Disposal Plans
Proper handling and disposal of this compound and associated waste are critical for maintaining a safe laboratory environment and complying with regulations.
Handling and Storage:
-
Handling: Always handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk. Use non-sparking tools when handling the powder. Avoid generating dust.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Disposal Plan:
All waste materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a designated, clearly labeled, and leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "D-2-amino-4-phosphonobutanoic acid".
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the safe handling and disposal process for this compound, the following workflow diagram has been created.
A streamlined workflow for the safe preparation, experimental use, and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
